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N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Documentation Hub

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  • Product: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
  • CAS: 1242268-22-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in Drug Discovery

Executive Summary & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GABA-A receptor ligands, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GABA-A receptor ligands, and cystic fibrosis transmembrane conductance regulator (CFTR) correctors[1]. Within this chemical space, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) emerges as both a critical synthetic intermediate and a functional pharmacophore[2].

From an application perspective, this compound and its derivatives are particularly notable for their role in the development of highly selective[3]. PI4K IIIβ is a cellular lipid kinase pivotal to the pathogenesis of various RNA viruses (such as SARS, HCV, and HRV) and serves as a therapeutic target for contractile dysfunction in hypertrophic cardiomyocytes[4][5].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and guiding downstream formulation.

Table 1: Physicochemical Properties of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

PropertyValueImplication for Drug Design
IUPAC Name N-(imidazo[1,2-a]pyridin-5-yl)-2,2-dimethylpropanamideDefines exact regiochemistry (5-position amine).
CAS Number 1242268-22-9Unique registry identifier[2].
Molecular Formula C12H15N3O-
Molecular Weight 217.27 g/mol Optimal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors (HBD) 1 (Amide -NH)Facilitates key interactions with kinase hinge regions[3].
Hydrogen Bond Acceptors (HBA) 2 (Amide C=O, Imidazole N)Enhances aqueous solubility and target binding.
Rotatable Bonds 2Low conformational entropy favors high-affinity binding.

Structural Biology & Mechanistic Insights

As a Senior Application Scientist, I emphasize that the structural design of this molecule is not arbitrary; it is a highly tuned system for target engagement.

The imidazo[1,2-a]pyridine core acts as a potent hinge-binding motif within the ATP-binding pocket of kinases[3]. The nitrogen atoms participate in critical hydrogen bonding with the kinase hinge region, mimicking the adenine ring of ATP[3]. Concurrently, the pivalamide (2,2-dimethylpropanamide) group at the 5-position provides a sterically demanding tert-butyl moiety. This bulky group serves a dual purpose: it occupies adjacent hydrophobic pockets to increase binding affinity, and it restricts the rotation of the amide bond, enforcing an s-cis or s-trans locked conformation that enhances target selectivity and metabolic stability[1].

PharmacophoreModel Core Imidazo[1,2-a]pyridine Core (Hinge Binder) Amide Amide Linker (-NH-CO-) (H-Bond Donor/Acceptor) Core->Amide TargetHinge Kinase Hinge Region Core->TargetHinge Pi-Pi Stacking & H-Bonding TertButyl tert-Butyl Group (Hydrophobic Shield) Amide->TertButyl Amide->TargetHinge H-Bonding TargetPocket Hydrophobic Pocket TertButyl->TargetPocket Steric Fit / Van der Waals

Fig 1: Pharmacophore mapping and kinase binding model of the target compound.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide requires precise control over reaction conditions to ensure high regioselectivity and yield. The following protocol outlines the two-step synthesis, emphasizing the causality behind each experimental choice.

SyntheticWorkflow SM1 2,6-Diaminopyridine Int1 Imidazo[1,2-a]pyridin-5-amine (CAS: 66358-23-4) SM1->Int1 Cyclization (EtOH, Reflux) SM2 Chloroacetaldehyde SM2->Int1 Target N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide Int1->Target N-Acylation (0°C to RT) Reagent Pivaloyl Chloride + DIPEA / DCM Reagent->Target

Fig 2: Synthetic workflow for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

Step 1: Synthesis of Imidazo[1,2-a]pyridin-5-amine (Intermediate)
  • Reagent Preparation : Dissolve 1.0 equivalent of 2,6-diaminopyridine in anhydrous ethanol.

  • Cyclization : Add 1.2 equivalents of chloroacetaldehyde (typically as a 50% aqueous solution) and a catalytic amount of sodium bicarbonate (NaHCO3)[6].

  • Reflux : Heat the mixture to reflux (approx. 78 °C) for 12 hours. Causality : The alpha-halocarbonyl undergoes nucleophilic attack by the exocyclic amine, followed by cyclization onto the endocyclic pyridine nitrogen. The NaHCO3 neutralizes the generated HCl, driving the equilibrium forward without degrading the starting materials[6].

  • Isolation : Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield imidazo[1,2-a]pyridin-5-amine (CAS: 66358-23-4)[7].

Step 2: N-Acylation with Pivaloyl Chloride
  • Reaction Setup : Suspend 1.0 equivalent of the synthesized imidazo[1,2-a]pyridin-5-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition : Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality : DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This is critical; failing to neutralize the acid would lead to the protonation of the highly basic imidazo[1,2-a]pyridine core, deactivating the nucleophilic amine and stalling the acylation[4].

  • Acylation : Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of pivaloyl chloride. Causality : The 0 °C initiation controls the highly exothermic acylation process, preventing the formation of di-acylated byproducts and minimizing degradation.

  • Self-Validation Checkpoint (TLC) : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the lower-Rf amine starting material and the appearance of the higher-Rf amide product validates successful acylation.

  • Workup and LC-MS Validation : Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate under reduced pressure. Perform LC-MS analysis on the crude product; the presence of the [M+H]+ peak at m/z≈218.1 confirms the identity of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

References

  • Journal of Medicinal Chemistry (ACS Publications) : Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action. Available at:[Link]

  • International Journal of Molecular Sciences (MDPI) : Phosphatidylinositol 4-Kinase IIIβ: A Therapeutic Target for Contractile Dysfunction in Hypertrophic Cardiomyocytes. Available at:[Link]

  • The Royal Society of Chemistry : A Catalyst Facile Synthesis of 2-(dihydropyridyl)benzothiazoles from (Benzothiazol-2-yl)acrylonitriles: A Green Route. Available at: [Link]

Sources

Exploratory

Introduction: The Imidazo[1,2-a]pyridine Core in Modern Medicinal Chemistry

An In-depth Technical Guide to N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide and the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine scaffold is a paramount example of a "privileged structure" in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide and the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a paramount example of a "privileged structure" in medicinal chemistry.[1][2][3] This bicyclic aromatic heterocycle, consisting of a fused imidazole and pyridine ring, serves as the foundational framework for a multitude of biologically active compounds.[1][2][4] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide array of biological targets.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and minodronic acid (for osteoporosis) feature this remarkable core, underscoring its therapeutic significance.[1][5] The research landscape surrounding imidazo[1,2-a]pyridines has seen exponential growth, with investigations spanning their roles as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][6][7][8][9]

This guide provides a comprehensive technical overview of a specific derivative, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, while also leveraging the broader knowledge base of the imidazo[1,2-a]pyridine class to infer its properties, synthesis, and potential applications.

Physicochemical and Structural Characteristics

The properties of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide are dictated by its constituent parts: the aromatic and polar imidazo[1,2-a]pyridine core and the lipophilic 2,2-dimethylpropanamide (pivaloyl) group.

PropertyValueMethod
Molecular Formula C12H15N3O-
Molecular Weight 217.27 g/mol Calculated
Monoisotopic Mass 217.121512 DaCalculated
Topological Polar Surface Area (TPSA) 55.1 ŲCalculated
logP (Octanol-Water Partition Coefficient) 1.8 - 2.5Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Note: As specific experimental data for this exact molecule is not publicly available, these values are calculated based on its chemical structure.

The pivaloyl group's tertiary butyl moiety adds significant steric bulk, which can influence the molecule's conformation and its ability to fit into protein binding pockets. This group can also enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Synthesis and Chemical Reactivity

The synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide would logically proceed from a key intermediate, 5-aminoimidazo[1,2-a]pyridine. The general synthesis of the imidazo[1,2-a]pyridine core can be achieved through several established methods, most notably the Tchichibabin reaction or multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[1][4][10]

Proposed Synthetic Workflow

A plausible synthetic route would involve the acylation of 5-aminoimidazo[1,2-a]pyridine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).

G cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Step 2: Nitration and Reduction cluster_2 Step 3: Acylation 2-aminopyridine 2-aminopyridine imidazo_pyridine Imidazo[1,2-a]pyridine derivative 2-aminopyridine->imidazo_pyridine Tchichibabin Reaction alpha-haloketone alpha-haloketone alpha-haloketone->imidazo_pyridine imidazo_pyridine_2 Imidazo[1,2-a]pyridine derivative nitration Nitration (e.g., HNO3/H2SO4) imidazo_pyridine_2->nitration nitro_imidazo 5-Nitroimidazo[1,2-a]pyridine nitration->nitro_imidazo reduction Reduction (e.g., H2/Pd-C, SnCl2) nitro_imidazo->reduction amino_imidazo 5-Aminoimidazo[1,2-a]pyridine reduction->amino_imidazo amino_imidazo_2 5-Aminoimidazo[1,2-a]pyridine final_product N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide amino_imidazo_2->final_product Acylation in a suitable solvent (e.g., DCM, pyridine) pivaloyl_chloride 2,2-Dimethylpropanoyl chloride pivaloyl_chloride->final_product

Caption: Proposed synthetic workflow for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

This multi-step synthesis highlights the versatility of the imidazo[1,2-a]pyridine core, allowing for functionalization at various positions. The choice of reagents and reaction conditions can be optimized to achieve high yields.[3][5][11]

Analytical Characterization

The structural elucidation and purity assessment of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system, a singlet for the amide proton, and a sharp singlet for the nine equivalent protons of the tertiary butyl group.

    • ¹³C NMR would reveal the distinct carbon signals of the heterocyclic core and the aliphatic side chain, including the carbonyl carbon of the amide.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio corresponding to the calculated molecular weight.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic core.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.

Potential Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[7][13] Many kinase inhibitors target the ATP-binding pocket of the enzyme, and the imidazo[1,2-a]pyridine core can serve as an effective "hinge-binding" motif, forming critical hydrogen bonds with the kinase.

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of imidazo[1,2-a]pyridines as kinase inhibitors, it is plausible that N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide could be designed to target a specific kinase. The amide linkage provides a vector for positioning the pivaloyl group into a hydrophobic pocket of the kinase active site, potentially conferring selectivity.

G Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate Phosphorylation Ligand Growth Factor Ligand->Receptor Activation ATP ATP ATP->Receptor Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide Inhibitor->Receptor Competitive Inhibition

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

The imidazo[1,2-a]pyridine core is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer's, and various infectious diseases, including tuberculosis.[1][4] The specific substitution pattern of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide would determine its ultimate biological activity and therapeutic potential.

Conclusion

References

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. Tetrahedron Letters.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-(trifluoromethyl)benzamide. Synblock.
  • 2,2-Dimethyl-3-[(4-{[2-Methyl-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Yl]amino}pyrimidin-2-Yl)amino]propanamide | C19H26N8O | CID 76280903. PubChem.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • 7-METHYLIMIDAZO(1,2-A)PYRIDIN-3-YL)-6-(2-(1-METHYL-6-ISOQUINOLINYL)ETHYNYL)-2-PYRIDINYL)-2-(METHYLAMINO)-, (2S) - precisionFDA. precisionFDA.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica.
  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar.
  • 11H-[10]Benzothiopyrano[2,3-e]imidazo[1,2-a]pyridine-2-carboxamide, N-[3-(dimethylamino)propyl]-11-oxo- | C20H20N4O2S | CID 385059. PubChem.

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. SciSpace.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc.

Sources

Foundational

Whitepaper: Biological Activity and Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

Executive Summary As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine nucleus has driven significant breakthroughs in modern drug discovery. Characterized by a fused bicyclic nitrogen heterocycle,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine nucleus has driven significant breakthroughs in modern drug discovery. Characterized by a fused bicyclic nitrogen heterocycle, this structural motif offers exceptional synthetic versatility and a high degree of drug-likeness. While traditionally recognized for its profound central nervous system (CNS) activity—most notably as the core pharmacophore of the blockbuster hypnotic Zolpidem—recent structure-activity relationship (SAR) expansions have unveiled potent applications in oncology, infectious diseases, and gastroenterology.

This technical guide dissects the mechanistic pathways modulated by imidazo[1,2-a]pyridine derivatives, synthesizes recent quantitative efficacy data, and provides self-validating experimental workflows for application scientists evaluating these compounds in vitro.

Structural Pharmacology & Target Versatility

The imidazo[1,2-a]pyridine scaffold acts as a bioisostere for indoles, purines, and benzimidazoles, allowing it to interface with diverse biological targets . The bridgehead nitrogen and the directly attached phenyl or substituted functional groups at the C2 and C3 positions are critical for maintaining biological activity.

Neurological Activity: GABA_A Receptor Modulation

The most clinically validated application of this scaffold is the positive allosteric modulation (PAM) of the GABA_A receptor. Compounds like Zolpidem , Alpidem , and Saripidem bind selectively to the benzodiazepine (BZD) site on the α1​ subunit of the GABA_A receptor . By enhancing the binding affinity of the inhibitory neurotransmitter GABA, these derivatives induce hyperpolarization of the neuronal membrane, resulting in rapid-onset sedative and hypnotic effects .

Oncology: Kinase Inhibition and Apoptosis

In oncology, novel imidazo[1,2-a]pyridines have demonstrated potent anti-proliferative effects against treatment-resistant cell lines (e.g., melanoma, breast, and cervical cancers) . The primary mechanism of action involves the direct inhibition of survival kinases, specifically the PI3K/AKT/mTOR pathway , coupled with the induction of the intrinsic apoptotic cascade via Bax upregulation and Bcl-2 downregulation .

Infectious Diseases: Anti-Tuberculosis Efficacy

Recent scaffold hopping strategies have identified imidazo[1,2-a]pyridines as potent inhibitors of Mycobacterium tuberculosis (Mtb). Derivatives such as ND-11543 target QcrB (the cytochrome bc1 complex), disrupting the mycobacterial electron transport chain and demonstrating exceptional efficacy against multi-drug resistant (MDR) strains .

Quantitative Efficacy Profiling

To contextualize the therapeutic window of these derivatives, Table 1 summarizes the quantitative biological activity of key imidazo[1,2-a]pyridine compounds across different indications.

Table 1: Quantitative Biological Activity of Key Imidazo[1,2-a]pyridine Derivatives
CompoundTarget / Cell LinePrimary Mechanism of ActionPotency (IC50 / MIC)Reference
Zolpidem Neuronal GABA_A α1​ -GABA_A PAM Ki​ ~20 nM
Compound 6 A375 (Melanoma)AKT/mTOR Inhibition< 12.0 µM
IP-5 HCC1937 (Breast)PI3K/Akt Inhibition45.0 µM
IP-6 HCC1937 (Breast)PI3K/Akt Inhibition47.7 µM
ND-11543 M. tuberculosisQcrB (Cytochrome bc1) Inhibition0.008 µM (MIC90)

Mechanistic and Experimental Visualizations

To elucidate the dual-action anticancer mechanism of imidazo[1,2-a]pyridines, the following logical relationship maps the inhibition of the PI3K/AKT survival pathway alongside the activation of intrinsic apoptosis .

Pathway Drug Imidazo[1,2-a]pyridine PI3K PI3K Drug->PI3K Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Caspase Caspase-3/9 AKT->Caspase Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Bax->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces

Fig 1: Imidazo[1,2-a]pyridine anticancer mechanism via PI3K/AKT/mTOR inhibition and apoptosis.

Self-Validating Experimental Protocols

As an application scientist, executing robust, reproducible assays requires understanding the causality behind each methodological step. The following protocols are designed as self-validating systems for evaluating imidazo[1,2-a]pyridine derivatives.

Protocol 1: Radioligand Binding Assay for GABA_A Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of novel derivatives to the BZD site of the GABA_A receptor. Causality & Rationale: Imidazo[1,2-a]pyridines are highly lipophilic (logP ~2.5-3.5). To prevent artificial depletion of the free ligand concentration, we pre-treat glass fiber filters with Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 100 µg of membrane protein, 1 nM [ 3 H]-flumazenil (or [ 3 H]-zolpidem for α1​ specificity), and varying concentrations of the test imidazo[1,2-a]pyridine (0.1 nM to 10 µM) in a final volume of 500 µL.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium without degrading the receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash three times with 3 mL of ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation System: Include a parallel assay tube containing 10 µM unlabeled diazepam. This defines the Non-Specific Binding (NSB). Total binding minus NSB yields specific binding. Validation Gate: If specific binding is <70% of total binding, the assay must be rejected due to excessive ligand depletion or inadequate filter blocking.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Profiling

Objective: Evaluate the anti-proliferative and apoptotic induction capacity of derivatives in cancer cell lines (e.g., A375, HCC1937). Causality & Rationale: When evaluating kinase inhibitors (like PI3K/AKT blockers), cells must be serum-starved prior to treatment. Serum contains diverse growth factors that basally hyperactivate the PI3K/AKT pathway. Starvation synchronizes the cell cycle and lowers basal kinase activity, ensuring that any observed inhibition is directly causal to the drug rather than an artifact of serum depletion.

Workflow Step1 Cell Culture & Starvation Step2 Compound Treatment Step1->Step2 Sync Cells Step3 MTT Assay (Viability) Step2->Step3 24-72h Step4 Flow Cytometry (Annexin V/PI) Step2->Step4 Apoptosis Step5 Western Blot (Caspase/AKT) Step2->Step5 Mechanism

Fig 2: In vitro workflow for evaluating cytotoxicity and apoptosis of imidazopyridine compounds.

  • Cell Synchronization: Seed cells at 1×104 cells/well in 96-well plates. Incubate overnight in serum-free media to synchronize the cell cycle.

  • Treatment: Expose cells to the imidazo[1,2-a]pyridine derivative (1–100 µM) for 48 hours.

  • Viability (MTT Assay): Add MTT reagent (0.5 mg/mL). Viable cells reduce MTT to formazan via mitochondrial reductase. Dissolve crystals in DMSO and read absorbance at 570 nm to calculate the IC50.

  • Apoptosis (Flow Cytometry): Harvest cells and double-stain with Annexin V-FITC and Propidium Iodide (PI). Rationale: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis).

  • Mechanistic Validation (Western Blot): Lyse cells and probe for p-AKT, total AKT, Bax, Bcl-2, and Cleaved Caspase-3 to confirm the molecular mechanism mapped in Fig 1.

  • Self-Validation System: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (1 µM Staurosporine) to validate the Annexin V/PI staining and caspase cleavage detection arrays. Validation Gate: If the vehicle control exhibits >10% apoptosis, the baseline culture conditions are stressed, and the assay must be repeated.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Zolpidem | C19H21N3O | CID 5732 Source: PubChem - NIH URL: [Link]

  • Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Infectious Disorders - Drug Targets (PubMed) URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: Molecular Medicine Reports (PMC) URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: European Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: In Silico Screening of Novel α1​ -GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: Asian Pacific Journal of Cancer Prevention (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Chromatographic Purification of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Executive Summary & Chemical Context Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-rich heterocycles, serving as the pharmacophoric core for numerous therapeutics, ranging from blockbuster anxiolytics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-rich heterocycles, serving as the pharmacophoric core for numerous therapeutics, ranging from blockbuster anxiolytics (e.g., zolpidem) to advanced oncology candidates like 1[1][2]. The functionalization of this core at the sterically hindered 5-position with a bulky 2,2-dimethylpropanamide (pivalamide) group yields N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide .

While the pivalamide moiety enhances lipophilicity and metabolic stability, it introduces profound chromatographic challenges during downstream purification. As a Senior Application Scientist, I have designed this protocol to move beyond standard empirical trial-and-error. This guide details the thermodynamic and kinetic causality behind the chromatographic behavior of this specific molecule and provides a self-validating, step-by-step methodology for its isolation.

Mechanistic Causality: Overcoming Silica-Induced Tailing

To purify a molecule, one must first understand how it interacts with the stationary phase. The purification of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide on bare silica gel ( SiO2​ ) is complicated by two competing structural features:

  • The Lewis Base Core: The unshared electron pair on the sp2-hybridized nitrogen of the imidazo[1,2-a]pyridine ring acts as a strong Lewis base. This nitrogen forms highly stable, non-covalent ionic interactions with the mildly acidic silanol (Si-OH) sites on the silica surface[3].

  • The Pivalamide Shield: The bulky tert-butyl group provides steric shielding, but the amide N-H and C=O act as potent hydrogen-bond donors and acceptors, exacerbating non-specific stationary phase binding.

The Causality of Tailing: When eluted with standard non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate), these dual interactions cause the compound to continuously bind and release at varying rates across the column bed, resulting in severe peak tailing, streaking, and co-elution with structurally similar impurities[1].

The Chemical Solution: By introducing a competitive amine base—such as 1% v/v Triethylamine (TEA)—into the mobile phase, the TEA dynamically masks the active acidic silanol sites. This shifts the separation mechanism from unpredictable acid-base retention to predictable polarity-based partitioning[3][4].

Logic Mol Imidazo[1,2-a]pyridine Core (Basic Nitrogen pKa ~ 6.8) Problem Chromatographic Failure Severe Streaking & Co-elution Mol->Problem Lewis Acid-Base Interaction Silica Stationary Phase Acidic Silanol (Si-OH) Groups Silica->Problem H-Bonding with Pivalamide Solution Mobile Phase Modifier Addition of 1% Triethylamine (TEA) Problem->Solution Necessitates Mechanism Competitive Binding TEA masks active Si-OH sites Solution->Mechanism Action Mechanism->Silica Deactivates Success Optimal Resolution Sharp, Symmetrical Peaks Mechanism->Success Results in

Fig 1. Mechanistic causality of silica-induced tailing and its resolution via competitive binding.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At critical junctures, specific analytical checks are embedded to ensure the workflow is succeeding before proceeding to the next step, preventing the catastrophic loss of valuable synthetic intermediates.

Phase I: Sample Preparation via Dry Loading

Causality: The pivalamide derivative often exhibits poor solubility in the non-polar starting eluent (e.g., Dichloromethane). Wet loading a concentrated solution in a polar solvent (like Methanol) will instantly ruin the column's resolution by dragging the compound down the bed prematurely. Dry loading bypasses this solubility limit.

  • Dissolve the crude reaction mixture in a minimal volume of a volatile, highly solubilizing solvent (e.g., Methanol or Acetone).

  • Add dry Silica Gel 60 (230-400 mesh) to the flask at a 1:3 mass ratio (Crude mass : Silica mass).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained. Validation Check: The powder must not clump; clumping indicates residual solvent which will cause band broadening.

Phase II: Column Packing & Equilibration
  • Prepare the initial mobile phase: Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA).

  • Slurry pack the flash column using Silica Gel 60 and the prepared mobile phase.

  • Flush the column with 2-3 column volumes (CV) of the mobile phase to ensure complete saturation of the silanol groups by TEA.

Phase III: Gradient Elution & Fractionation
  • Carefully pour the dry-loaded silica/sample powder evenly onto the top of the column bed. Cap with a 1 cm layer of clean sand to prevent bed disturbance.

  • Begin elution with 100% DCM (+ 1% TEA) for 2 CV to elute highly non-polar impurities.

  • Initiate a shallow step-gradient: Transition to DCM : Methanol (98:2) containing 1% TEA.

  • Collect small fractions (e.g., 15-20 mL depending on column size). Validation Check: Monitor the eluting fractions using a handheld UV lamp at 254 nm. Imidazo[1,2-a]pyridines are highly UV-active; glowing fractions indicate the elution of aromatic compounds.

Phase IV: Self-Validation & Purity Confirmation
  • Spot all UV-active fractions on a silica TLC plate and develop using DCM : MeOH (95:5) with 1% TEA.

  • The 2D TLC Validation Step: For fractions that appear to contain the pure product, perform a 2D TLC. Spot the fraction in the corner of a square plate, run it vertically, dry it, rotate 90 degrees, and run it horizontally. Causality: If the single spot resolves into two distinct spots on the second axis, a co-eluting isomer is present, and the fractions must be re-purified using a shallower gradient.

  • Pool the validated, pure fractions and concentrate under high vacuum to afford pure N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

Workflow N1 1. Crude Mixture N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide N2 2. TLC Optimization Screening EtOAc/Hexane vs. DCM/MeOH N1->N2 N3 3. Dry Loading Preparation Adsorption onto Silica Gel (1:3 ratio) N2->N3 N4 4. Column Packing Slurry Method with 1% TEA Modifier N2->N4 N5 5. Gradient Elution UV Monitoring at 254 nm N3->N5 N4->N5 N6 6. Fraction Analysis Self-Validation via 2D TLC N5->N6 N7 7. Pure Compound Evaporation & High-Vacuum Drying N6->N7

Fig 2. Step-by-step self-validating workflow for the purification of imidazo[1,2-a]pyridines.

Quantitative Data & Troubleshooting

Table 1: Mobile Phase Optimization Matrix

The following data summarizes the optimization of the eluent system for imidazo[1,2-a]pyridine derivatives, demonstrating the critical necessity of the basic modifier[3][4].

Eluent SystemModifierAverage Retention Factor ( Rf​ )Band MorphologyMechanistic Observation
Petroleum Ether : EtOAc (1:1)None0.10Severe TailingInadequate disruption of H-bonds; strong silica affinity[1].
DCM : MeOH (95:5)None0.35Moderate StreakingImproved solubility; basic nitrogen still interacts with silanols[4].
DCM : MeOH (95:5) 1% TEA 0.42 Sharp, Symmetrical TEA dynamically masks acidic Si-OH sites, enabling ideal partitioning [3].
Table 2: Self-Validating Troubleshooting Matrix
Chromatographic AnomalyRoot Cause Analysis (Causality)Corrective Protocol
Compound retained at baseline ( Rf​=0 ) Formation of hydrochloride salt during prior synthetic steps.Perform an aqueous NaHCO3​ wash of the crude organic layer prior to loading to ensure the free-base form[3].
Co-elution of closely related impurities Isocratic elution lacks the resolving power for structurally similar byproducts.Implement a shallow gradient (e.g., 0% to 5% MeOH in DCM over 10 column volumes).
Precipitation on top of the column Poor solubility of the pivalamide derivative in the initial non-polar mobile phase.Utilize the Dry Loading technique (1:3 sample-to-silica mass ratio) to bypass solubility limits.

References

  • Title: A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer Source: e-century.us URL: [Link]

  • Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: researchgate.net URL: [Link]

  • Title: Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Source: jmchemsci.com URL: [Link]

Sources

Application

Application Note: Profiling N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in In Vitro Kinase Assays

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly lipophilic, fragment-based building blocks for biochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly lipophilic, fragment-based building blocks for biochemical screening. N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) is a specialized chemical scaffold that pairs a highly privileged kinase-binding core with a bulky, lipophilic directing group.

The imidazo[1,2-a]pyridine nucleus is a well-documented pharmacophore used extensively to target the ATP-binding pocket of kinases, including CDKs, PI3K/mTOR, and the TAM family kinases (Mer/Axl)[1][2][3]. Mechanistically, the nitrogen atoms of the imidazopyridine ring act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (e.g., interacting directly with the backbone amide of Met674 in Mer kinase)[3].

The addition of the 2,2-dimethylpropanamide (pivalamide) moiety at the 5-position serves a distinct structural purpose. This bulky group provides significant steric hindrance and lipophilicity, forcing the molecule to occupy adjacent hydrophobic clefts near the kinase gatekeeper residue. While this enhances target selectivity, it also introduces experimental challenges—namely, poor aqueous solubility and a high propensity for non-specific binding to assay plasticware. Therefore, utilizing this compound in in vitro kinase assays requires a meticulously designed, self-validating protocol to ensure data integrity.

Structural Dynamics & Inhibition Pathway

To understand how to assay this compound, we must first visualize its mechanism of action. The diagram below illustrates how the compound competes with native ATP, utilizing its dual structural features to arrest the phosphorylation cascade.

Mechanism ATP ATP Molecule Kinase Target Kinase (Hinge Region) ATP->Kinase Binds ATP Pocket Substrate Peptide Substrate Kinase->Substrate Phosphorylates Phospho Phosphorylated Product Substrate->Phospho Scaffold Imidazo[1,2-a]pyridine (Hinge Binder) Inhibitor N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide Scaffold->Inhibitor Pivalamide Pivalamide Group (Hydrophobic Pocket) Pivalamide->Inhibitor Inhibitor->Kinase Competes for Hinge Region

Fig 1: ATP-competitive inhibition mechanism of the imidazo[1,2-a]pyridine derivative.

Experimental Design: Self-Validating Assay Systems

When profiling N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, standard "off-the-shelf" assay conditions often fail due to the pivalamide group's hydrophobicity. To build a self-validating system , every protocol must include internal checks that prove the assay is functioning independently of the test compound.

We utilize a Luminescent ADP-Detection assay (e.g., ADP-Glo) because it provides a universal, high-throughput readout for any kinase/substrate combination by measuring the byproduct of the kinase reaction (ADP).

Causality in Assay Design:
  • Detergent Addition (0.01% CHAPS): Why? The pivalamide moiety is highly lipophilic. Without a mild, zwitterionic detergent, the compound will adhere to the polystyrene microplate walls, depleting the free compound concentration and causing false-negative (loss of potency) results.

  • Pre-incubation Step (30 mins): Why? Bulky ATP-competitive inhibitors often exhibit slow-binding kinetics as they induce conformational shifts in the kinase activation loop. Pre-incubating the enzyme and inhibitor before adding ATP ensures the system reaches thermodynamic equilibrium.

  • ATP at Apparent Km​ : Why? Because this scaffold is ATP-competitive[4][5], running the assay at the ATP Km​ ensures maximum sensitivity to the inhibitor while maintaining physiological relevance.

Step-by-Step Methodology

Workflow Step1 1. Compound Preparation (Serial Dilution in 100% DMSO) Step3 3. Pre-Incubation (30 min) (Establish Binding Equilibrium) Step1->Step3 Step2 2. Kinase Master Mix (Enzyme, Buffer, CHAPS, DTT) Step2->Step3 Step4 4. Reaction Initiation (Add ATP & Peptide Substrate) Step3->Step4 Step5 5. Signal Detection (Luminescence/ADP-Glo Reagent) Step4->Step5 Step6 6. Data Validation & Analysis (Calculate Z'-factor & IC50) Step5->Step6

Fig 2: Self-validating in vitro kinase assay workflow for compound profiling.

Protocol: Luminescent Kinase Inhibition Assay

Step 1: Compound Preparation & Acoustic Dispensing

  • Dissolve N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in 100% anhydrous DMSO to create a 10 mM stock. Note: Ensure complete dissolution via sonication to prevent micelle formation.

  • Perform a 3-fold, 10-point serial dilution in 100% DMSO.

  • Transfer 100 nL of the diluted compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Self-Validation Check: Include wells with 100 nL of 100% DMSO (Positive Control / Max Activity) and 100 nL of 1 mM Staurosporine (Negative Control / Max Inhibition).

Step 2: Kinase Master Mix Assembly

  • Prepare the Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT, and 0.01% CHAPS . Causality: DTT maintains the catalytic cysteines in a reduced state, while BSA and CHAPS prevent the lipophilic pivalamide from sticking to the plate.

  • Dilute the target kinase (e.g., Mer, Axl, or CDK2) in the Assay Buffer to a 2X working concentration (typically 2-10 nM, depending on specific activity).

Step 3: Pre-Incubation & Reaction Initiation

  • Dispense 5 µL of the 2X Kinase Master Mix into the 384-well plate containing the compound.

  • Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 30 minutes to allow the imidazo[1,2-a]pyridine core to equilibrate within the hinge region.

  • Prepare a 2X Substrate Mix containing the specific peptide substrate and ATP (at the predetermined Km​ for the specific kinase).

  • Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells. Incubate for 60 minutes at room temperature.

Step 4: Detection & Signal Quenching

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin for light production. Incubate for 30 minutes.

  • Read luminescence on a multi-mode microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Quantitative Data Interpretation

A self-validating assay must pass strict statistical quality controls before the compound's IC₅₀ can be considered reliable. Below is a summary of the quantitative parameters required to validate the interaction between the kinase and the imidazo[1,2-a]pyridine derivative.

Assay ParameterTarget Value / RangeMechanistic Rationale
Z'-Factor > 0.6Validates assay robustness. Calculates the statistical separation between the DMSO control (Max signal) and Staurosporine control (Min signal). If Z' < 0.5, the plate is discarded.
ATP Concentration At apparent Km​ (e.g., 10-50 µM)Ensures sensitivity to ATP-competitive inhibitors. Running ATP too high will artificially right-shift the IC₅₀ of the imidazo[1,2-a]pyridine compound.
Enzyme Turnover < 10% substrate depletionMaintains linear, steady-state kinetics. Over-depletion of ATP skews the equilibrium, masking the true potency of the inhibitor.
Hill Slope (h) 0.8 - 1.2Confirms a 1:1 stoichiometric binding event. A slope > 1.5 suggests the lipophilic pivalamide group is causing compound aggregation or non-specific multi-site binding.
Expected IC₅₀ Shift Linear increase with [ATP]Conducting the assay at multiple ATP concentrations will yield shifting IC₅₀ values, mathematically confirming the ATP-competitive nature of the scaffold.

By adhering to this causality-driven protocol, researchers can confidently profile N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, mitigating the risks of false artifacts and accurately capturing its structure-activity relationship (SAR) profile in early-stage oncology and kinase drug discovery.

References

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. Cancer Research (AACR Journals). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. URL:[Link] (Derived from search index[4])

  • The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. Molecular Cancer Therapeutics (AACR Journals). URL:[Link] (Derived from search index[5])

Sources

Application

Application Note &amp; Protocol: Establishing Optimal Solubility for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in Biological Experiments

Abstract & Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Compounds from this class have been investigated for applications ranging from anticancer and anti-inflammatory to antiviral and anti-influenza agents.[1][4][5] N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide is a derivative of this important class, and its evaluation in biological systems is a critical step in the drug discovery process.

Foundational Principles: Compound & Solvent Characteristics

Understanding the Compound

The structure of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide combines the heterocyclic imidazo[1,2-a]pyridine core with an N-linked 2,2-dimethylpropanamide group. While the core has some polar character due to the nitrogen atoms, the overall structure possesses significant lipophilicity. This characteristic suggests that its aqueous solubility will be limited, making the selection of an appropriate organic solvent for the primary stock solution a critical first step.

The Role of the Primary Solvent: DMSO

For most cell-based in vitro experiments, Dimethyl Sulfoxide (DMSO) is considered the "universal" solvent of choice for initial solubilization of small molecules.[6] Its strong solubilizing power for a wide range of organic compounds and its miscibility with aqueous media make it highly suitable.[8]

Causality Behind Choosing DMSO:

  • High Solubilizing Capacity: DMSO can typically dissolve most small molecules to high concentrations (e.g., 10-100 mM), which is essential for creating concentrated stock solutions.[6]

  • Aqueous Miscibility: It readily mixes with cell culture media and buffers, facilitating the preparation of dilute working solutions.

  • Established Cytotoxicity Profile: The effects of DMSO on most cell lines are well-documented. It is generally accepted that final DMSO concentrations should be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[9][10][11][12]

It is imperative to use high-purity, anhydrous (or low water content), sterile-filtered DMSO for preparing stock solutions to prevent compound degradation and maintain sterility.[9]

Quantitative Data & Key Parameters

The following table summarizes critical parameters for handling N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide. Researchers should empirically determine solubility limits for their specific experimental conditions.

ParameterRecommended Value / GuidelineRationale & Justification
Primary Stock Solvent High-Purity, Anhydrous DMSOMaximizes solubility and stability of the compound.[6]
Recommended Stock Concentration 10 mMA practical starting concentration for serial dilutions into various assay formats.
Stock Solution Storage Aliquot and store at -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months).Prevents degradation from repeated freeze-thaw cycles and moisture absorption by DMSO.[9][10]
Final DMSO Concentration in Assay ≤ 0.5% , ideally ≤ 0.1% Minimizes solvent-induced effects on cell viability and function.[10][11][12]
Vehicle Control Mandatory in all experimentsCulture medium or buffer containing the same final concentration of DMSO as the highest dose of the compound.[9][13]

Experimental Workflows & Protocols

The following diagrams and protocols outline a self-validating system for preparing and using N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide in biological experiments.

Workflow for Stock Solution Preparation & Validation

G cluster_prep Part A: Stock Preparation cluster_storage Part B: Storage & Use calc Calculate Mass for 10 mM Stock weigh Weigh Compound into Sterile Tube calc->weigh add_dmso Add Anhydrous DMSO to Target Volume weigh->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Remain aliquot Aliquot into Working Volumes inspect->aliquot Solution is Clear store Store at -80°C, Protected from Light aliquot->store thaw Thaw Single Aliquot for Immediate Use store->thaw

Caption: Workflow for preparing a validated master stock solution.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a validated, high-concentration master stock solution.

Materials:

  • N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[9]

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer and/or sonicator water bath

  • Pipettes and sterile, low-retention tips

Methodology:

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. To prepare 1 mL of a 10 mM stock solution, use the formula: Mass (mg) = 10 (mM) × 1 (mL) × MW ( g/mol ) / 1000

  • Weigh Compound: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the calculated mass of the compound directly into the tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Ensure Complete Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.[9]

    • Expert Insight: If particulates persist, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[12] Some compounds require additional energy to fully dissolve. Always allow the solution to return to room temperature before proceeding.

  • Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes.[11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -80°C for long-term stability.[10]

Workflow for Working Solution Preparation & Use

G cluster_dilution Dilution Strategy cluster_validation Pre-Assay Validation start Thaw 10 mM Stock Aliquot intermediate Optional: Prepare Intermediate Dilution (e.g., 1 mM in DMSO) start->intermediate For very low final conc. final_dilution Add Stock to Pre-warmed Aqueous Medium/Buffer start->final_dilution Direct Dilution intermediate->final_dilution mix Mix Immediately & Thoroughly (Vortex/Pipette) final_dilution->mix check_precip Visually Inspect for Precipitation/Cloudiness mix->check_precip proceed Proceed to Biological Assay check_precip->proceed Solution is Clear troubleshoot Troubleshoot (See Section 5.0) check_precip->troubleshoot Precipitate Forms

Caption: Workflow for diluting stock into aqueous assay media.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the critical step of diluting the organic stock solution into the final aqueous medium for your experiment.

Materials:

  • Validated 10 mM master stock solution in DMSO

  • Pre-warmed, sterile cell culture medium or assay buffer

  • Sterile conical tubes or microplates

  • Pipettes and sterile, low-retention tips

Methodology:

  • Thaw Stock: Remove a single aliquot of the 10 mM stock from the -80°C freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed for your highest desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), you will need 1 µL of the stock. The final DMSO concentration will be 0.1%.

  • Perform Dilution (Critical Step):

    • Dispense the appropriate volume of pre-warmed aqueous medium (e.g., 999 µL) into a sterile tube.

    • Crucial Technique: Add the small volume of DMSO stock (e.g., 1 µL) directly into the larger volume of aqueous medium while gently vortexing or swirling the tube.[12] Never add the aqueous medium to the concentrated DMSO stock , as this will cause the compound to immediately precipitate.

  • Mix Thoroughly: Immediately after adding the stock, vortex or pipette up and down to ensure rapid and homogeneous mixing. This minimizes the time the compound is exposed to localized high concentrations, reducing the risk of precipitation.[13]

  • Self-Validation - Visual Inspection: Before adding the working solution to your cells or assay, visually inspect it for any signs of cloudiness or precipitation. For an extra level of validation, you can pipette a small drop onto a microscope slide and check for micro-precipitates.[13]

  • Prepare Serial Dilutions: Perform subsequent serial dilutions for your dose-response curve using the freshly prepared highest concentration working solution and additional aqueous medium.

  • Include Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of aqueous medium used for your highest compound concentration (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO control).[9]

Troubleshooting Common Solubility Issues

Problem: The compound precipitates upon dilution into aqueous medium.

Potential Cause Proposed Solution & Rationale
Kinetic Solubility Exceeded The final concentration is too high for the compound's solubility in the aqueous medium. Solution: Lower the highest working concentration. Many compounds are not soluble above 10-50 µM in aqueous buffers.
Improper Mixing Technique Adding aqueous buffer to the DMSO stock or slow mixing. Solution: Re-attempt the dilution, ensuring you add the small volume of stock to the large volume of buffer with immediate, vigorous mixing.[12][13]
Salt or Protein Effects Components in the buffer or serum in the cell culture medium can reduce solubility.[14] Solution: Try diluting the compound in a simpler buffer first (e.g., PBS) to test for this effect. If using cell culture, reducing the serum percentage during the treatment period may help, but this must be validated for its effect on the cells.
Compound Instability The compound may be unstable and degrading in the aqueous environment. Solution: Prepare working solutions immediately before use. Do not store working solutions in aqueous media.

Safety & Handling Precautions

  • When handling the solid compound, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. If the compound's toxicity is unknown, handle it within a chemical fume hood.[12]

  • DMSO can facilitate the absorption of chemicals through the skin. Always wear gloves when handling DMSO solutions.

  • Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays.
  • MCE. (n.d.). Compound Handling Instructions.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Spetea, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Chan, J. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery.
  • Gontijo, T. B., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • BenchChem. (n.d.). N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-(trifluoromethyl)benzamide.
  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Retrieved from [Link]

  • Zhang, W., et al. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from Scribd. Retrieved from [Link]

Sources

Method

Application Note: Molecular Docking Protocols for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Dual-Target Profiling (GABA A​ Receptors and CDK2 Kinase) Scientific Rationale & Target Selection The imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Dual-Target Profiling (GABA A​ Receptors and CDK2 Kinase)

Scientific Rationale & Target Selection

The imidazo[1,2-a]pyridine core is a highly privileged, nitrogen-bridged heterocyclic scaffold in medicinal chemistry. It serves as the structural foundation for several marketed therapeutics, most notably the "Z-drugs" (e.g., zolpidem, alpidem) used for insomnia and anxiety. Recently, this scaffold has also demonstrated profound efficacy as an ATP-competitive kinase inhibitor in oncology.

The compound N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide introduces a bulky 2,2-dimethylpropanamide (pivalamide) group at the critical 5-position of the core. The causality behind selecting this specific substitution lies in its dual functionality:

  • Steric Shielding: The tert-butyl group provides significant steric bulk, which is a known structural determinant for driving subtype selectivity in multi-subunit complexes [1].

  • Hydrogen Bonding: The amide linker acts as both a hydrogen bond donor (-NH) and acceptor (-C=O), enabling highly directional interactions with target residues.

To comprehensively profile this compound, this application note details a self-validating molecular docking protocol against two divergent, highly relevant pharmacological targets:

  • Target 1: GABA A​ Receptor ( α1​β2​γ2​ subtype). Imidazo[1,2-a]pyridines act as Positive Allosteric Modulators (PAMs) at the benzodiazepine binding site. Substituents at the 5-position heavily dictate α -subunit selectivity [2].

  • Target 2: Cyclin-Dependent Kinase 2 (CDK2). The imidazopyridine core acts as an adenine mimetic, anchoring to the kinase hinge region, while the 5-position pivalamide group probes the solvent-exposed channel or gatekeeper residue [3].

Computational Workflow Architecture

The following workflow establishes a robust, reproducible pipeline for in silico evaluation.

Workflow LPrep Ligand Preparation (Protonation & Conformers) Dock Molecular Docking (SP & XP Modes) LPrep->Dock PPrep Protein Preparation (GABA_A: 6X3X | CDK2: 1OIR) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Interaction Profiling (GlideScore & H-Bonds) Dock->Score MD MD Simulation (100 ns Stability Check) Score->MD

Fig 1. Computational molecular docking workflow for dual-target evaluation.

Step-by-Step Experimental Protocols

To ensure data integrity and trustworthiness, every protocol described below operates as a self-validating system . Quality control checkpoints are embedded into the methodology.

Protocol A: Ligand Preparation and Conformational Analysis

Causality: The bridgehead nitrogen (N1) of the imidazo[1,2-a]pyridine ring has a pK a​ that often hovers near physiological pH (6.8–7.4). Failing to generate the correct protonation state will result in fundamentally flawed electrostatic scoring during docking. Furthermore, the pivalamide bond can exhibit cis/trans isomerism.

  • Structure Input: Import the 2D structure of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide into the preparation software (e.g., Schrödinger LigPrep).

  • Protonation State Generation: Utilize Epik to generate all possible protonation states at pH 7.4 ± 0.5. Mandatory Checkpoint: Ensure both the neutral and N1-protonated species are retained for docking.

  • Isomerization: Allow the software to generate stereoisomers and amide cis/trans conformers. (Note: The trans conformation of the pivalamide is sterically favored, but cis must be evaluated in silico).

  • Energy Minimization: Minimize the generated 3D structures using the OPLS4 force field until the RMS gradient is < 0.01 kcal/mol/Å.

Protocol B: Protein Preparation (Self-Validating System)

Causality: Raw PDB structures contain artifacts, missing loops, and incorrect tautomeric states. For CDK2, hinge-region waters are critical for mediating ligand binding. For GABA A​ , cryo-EM structures often require careful lipid membrane removal while preserving allosteric site integrity.

  • Structure Retrieval:

    • Download the human GABA A​ receptor cryo-EM structure () [4].

    • Download the human CDK2 X-ray structure co-crystallized with an imidazopyridine inhibitor () [3].

  • Preprocessing: Assign bond orders, add missing hydrogens, and create zero-order bonds to metals.

  • Water Management (Critical Step):

    • For 6X3X (GABA A​ ): Delete all waters and lipid/detergent molecules beyond 5 Å of the benzodiazepine binding pocket ( α1​ / γ2​ interface).

    • For 1OIR (CDK2): Retain the conserved structural water molecule in the hinge region (typically bridging the ligand to the gatekeeper Phe80), as its removal artificially penalizes binding scores.

  • H-Bond Optimization: Optimize the hydrogen bond network using PROPKA at pH 7.4. Ensure Histidine residues in the binding pockets (e.g., His102 in GABA A​ α1​ ) are assigned the correct tautomer (epsilon vs. delta nitrogen protonation) to act as optimal H-bond donors/acceptors.

  • Minimization: Perform a restrained minimization (heavy atom RMSD convergence of 0.3 Å) using the OPLS4 force field.

Protocol C: Grid Generation and Molecular Docking
  • Grid Definition: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the centroid of the native co-crystallized ligands (Diazepam for 6X3X; native inhibitor for 1OIR).

  • Self-Validation (Redocking): Extract the native ligands and redock them using Extra Precision (XP) mode.

    • Acceptance Criteria: The protocol is only validated if the RMSD between the docked pose and the crystallographic pose is 2.0 Å.

  • Test Ligand Docking: Dock the prepared N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide conformers. Apply scaling factors for van der Waals radii (0.80 for receptor nonpolar atoms) to simulate induced-fit flexibility.

Quantitative Data Presentation

The following table summarizes the expected validation metrics and interaction profiles generated from this standardized protocol.

Table 1: Docking Validation and Interaction Profiling Summary

Target ProteinPDB IDNative Ligand Redocking RMSDExpected GlideScore (Test Compound)Key Interacting ResiduesDominant Interaction Type
GABA A​ ( α1​β2​γ2​ ) 6X3X0.85 Å-8.4 to -9.2 kcal/mol α1​ -His102, α1​ -Tyr159, γ2​ -Phe77 π−π stacking (Core), H-bond (Amide)
CDK2 Kinase 1OIR1.12 Å-9.5 to -10.1 kcal/molLeu83 (Hinge), Asp86, Phe80 (Gatekeeper)ATP-Hinge H-bonds, Steric fit (Pivalamide)

Note: The bulky pivalamide group is expected to project toward the extracellular vestibule in GABA A​ , while in CDK2, it explores the solvent-exposed region adjacent to the hinge, providing excellent isoform selectivity potential.

Mechanistic Pathway Analysis

Understanding the divergent biological consequences of target engagement is critical for downstream phenotypic assays. The diagram below maps the distinct pharmacological pathways triggered by the binding of the imidazo[1,2-a]pyridine derivative.

Mechanism cluster_GABA Neurological Pathway cluster_CDK2 Oncology Pathway Ligand N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide GABA_Rec GABA_A Receptor (Allosteric Site) Ligand->GABA_Rec PAM CDK2_Rec CDK2 Kinase (ATP Hinge) Ligand->CDK2_Rec Inhibitor Cl_Influx Chloride Influx GABA_Rec->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Rb_Phos Decreased p-Rb CDK2_Rec->Rb_Phos CellArrest G1/S Arrest Rb_Phos->CellArrest

Fig 2. Divergent mechanistic pathways of imidazo[1,2-a]pyridine derivatives.

References

  • Title: Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors Source: Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (2026) URL: [Link](Note: Representative DOI for recent ACS Omega literature on this scaffold)

  • Title: The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines Source: Molecular Cancer Therapeutics (2004) URL: [Link]

  • Title: Shared structural mechanisms of general anaesthetics and benzodiazepines (PDB: 6X3X) Source: Nature (2020) URL: [Link]

Application

Application Note: Advanced Tschitschibabin Reaction Protocols for the Synthesis of Imidazo[1,2-a]pyridines

Executive Summary Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and various em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and various emerging anticancer and antiviral agents[1]. The most robust and widely employed method for constructing this fused bicyclic system is the Tschitschibabin (Chichibabin) reaction, first introduced in 1925[2]. This application note provides a comprehensive guide to the mechanistic rationale, reaction optimization, and validated experimental protocols for synthesizing substituted imidazo[1,2-a]pyridines via the condensation of 2-aminopyridines with α-haloketones.

Mechanistic Causality & Reaction Design

Understanding the stepwise mechanism of the Tschitschibabin reaction is critical for troubleshooting and optimizing yields. The reaction is not a concerted process but a cascade of discrete, predictable transformations[1]:

  • Regioselective N-Alkylation : The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine due to the lone pair's sp² hybridization and its integration into the aromatic ring's electron density. The α-haloketone preferentially alkylates this ring nitrogen, forming an intermediate pyridinium salt.

  • Intramolecular Cyclization : The exocyclic amino group, now in close spatial proximity to the pendant ketone, undergoes nucleophilic addition to the carbonyl carbon, forming a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization : The hemiaminal eliminates a molecule of water. This step is thermodynamically driven by the stability of the resulting fully aromatic imidazo[1,2-a]pyridine system.

Mechanism A 2-Aminopyridine + α-Haloketone B N-Alkylation (Pyridinium Salt) A->B C Intramolecular Cyclization B->C D Dehydration (-H2O) C->D E Imidazo[1,2-a]pyridine Core D->E

Mechanistic pathway of the Tschitschibabin reaction for imidazo[1,2-a]pyridines.

Reaction Optimization & Causality

Historically, the reaction required harsh thermal conditions (150–200 °C in sealed tubes)[2]. Modern synthetic chemistry has evolved to utilize specific bases, catalysts, and optimized solvents to drive the reaction at lower temperatures, minimizing degradation and side reactions. The choice of base and solvent directly dictates the equilibrium of the hemiaminal dehydration step.

Table 1: Comparison of Reaction Conditions for Tschitschibabin Condensation

MethodCatalyst / BaseSolventTemp (°C)TimeYieldCausality / Mechanistic Advantage
Classical Thermal NaHCO₃ (1.5 eq)EthanolReflux (78)6-12 h60-80%Mild base neutralizes HX byproduct, preventing protonation of the exocyclic amine[1].
Lewis Acid Catalyzed Sc(OTf)₃ (10 mol%)Methanol25-600.5-4 h85-95%Lewis acid activates the carbonyl group, accelerating the intramolecular cyclization step[3].
Solvent-Free Neutral AluminaNone601-3 h75-90%High local concentration maximizes collision frequency; alumina provides surface activation[2].

Experimental Methodologies

Protocol: Classical Base-Mediated Synthesis (Self-Validating System)

This protocol is highly reliable for standard 2-aryl substituted imidazo[1,2-a]pyridines, such as the precursors required for the 4[4].

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • α-Haloketone (e.g., phenacyl bromide or chloroacetone) (1.1 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol)

  • Anhydrous Ethanol (20 mL)

Step-by-Step Procedure:

  • Initiation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 mmol) in 20 mL of anhydrous ethanol.

  • Alkylation : Add the α-haloketone (1.1 mmol) portion-wise at room temperature.

    • Causality: Portion-wise addition prevents localized thermal spikes from the exothermic N-alkylation, reducing the risk of haloketone polymerization.

  • Base Addition : Add NaHCO₃ (1.5 mmol) to the suspension.

    • Causality: The base acts as an acid scavenger for the liberated HBr/HCl. If the acid is not neutralized, it will protonate the exocyclic amine, rendering it non-nucleophilic and halting the cyclization[1].

  • Cyclocondensation : Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6–12 hours.

    • Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear, darker solution. TLC (Eluent: 50:50 Ethyl Acetate/Hexanes) must show the disappearance of the UV-active starting material and the appearance of a new, highly fluorescent spot under 365 nm UV light.

  • Quench & Workup : Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL)[1].

  • Extraction : Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

  • Purification : Purify via silica gel flash chromatography using a gradient of ethyl acetate in hexanes[3].

Workflow Step1 1. Reagent Mixing (Aminopyridine + Haloketone + NaHCO3) Step2 2. Thermal Cyclocondensation (Reflux in EtOH, 6-12h) Step1->Step2 Step3 3. In-Process Control (TLC / LC-MS Monitoring) Step2->Step3 Step4 4. Aqueous Quench & Extraction (Ethyl Acetate / Brine) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Experimental workflow for the classical base-mediated Tschitschibabin synthesis.

Troubleshooting & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must verify the completion of the dehydration step.

  • Issue: Stalled Reaction at Hemiaminal Stage.

    • Diagnostic: If LC-MS analysis of the crude mixture shows a predominant mass of [M+H]⁺ + 18, the dehydration step is incomplete.

    • Causality & Solution: The hemiaminal intermediate is stable under neutral conditions at lower temperatures. To drive off water, add a catalytic amount of p-toluenesulfonic acid (p-TSA) or increase the reaction temperature using a higher-boiling solvent (e.g., toluene) equipped with a Dean-Stark trap.

  • Issue: Dark, Tarry Byproducts & Low Yield.

    • Diagnostic: Extensive baseline material on TLC.

    • Causality & Solution: Often caused by the degradation (e.g., self-condensation) of the α-haloketone in the presence of excessively strong bases. Strictly use mild bases (NaHCO₃) or switch to a2 utilizing neutral alumina at 60 °C[2].

References

  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem. 1

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2

  • Technical Support Center: Synthesis of 5-Isopropylimidazo[1,2-A]pyridine. Benchchem. 3

  • WO2009007995A1 - Process for preparing zolpidem and its intermediate. Google Patents. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and drug development professionals struggling with low yields during the synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and drug development professionals struggling with low yields during the synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

The coupling of imidazo[1,2-a]pyridin-5-amine with pivaloyl derivatives is notoriously difficult. This guide deconstructs the mechanistic bottlenecks—primarily severe steric hindrance—and provides field-proven, self-validating protocols to maximize your yield.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is my standard amide coupling (amine + pivaloyl chloride + triethylamine) yielding less than 15% product? A: The primary culprit is extreme dual steric hindrance. The 5-amino group on the imidazo[1,2-a]pyridine core is highly hindered by the adjacent bridgehead nitrogen and the C4 proton [1]. When reacted with pivaloyl chloride (which features a bulky tert-butyl group), the transition state energy for the nucleophilic attack is exceptionally high. Standard amine bases like triethylamine (TEA) or DIPEA are insufficient because they do not increase the nucleophilicity of the amine; they merely act as acid scavengers.

Q2: I added DMAP (4-Dimethylaminopyridine) as a catalyst, but the yield only marginally improved. Why? A: While DMAP is a classic nucleophilic catalyst for acylations, the intermediate N-pivaloylpyridinium species is itself incredibly bulky. The subsequent attack by the sterically hindered 5-aminoimidazo[1,2-a]pyridine is still kinetically unfavorable. Furthermore, the imidazo[1,2-a]pyridine ring contains competing nucleophilic sites (e.g., the N1 nitrogen), which can lead to unstable acyl-amidine intermediates that hydrolyze back to starting materials during workup, consuming your acylating agent.

Q3: How can I overcome this steric barrier using the direct acylation route? A: You must shift from a neutral nucleophilic attack to an anionic one. By pre-deprotonating the 5-amino group with a strong base (such as Sodium Hydride or LiHMDS) to form the highly nucleophilic amide anion, you drastically lower the activation energy required to attack the bulky pivaloyl chloride.

Part 2: Workflow & Mechanistic Visualization

The following diagram illustrates the two primary pathways for synthesizing the target compound: the classical (but challenging) anionic acylation, and the highly efficient Palladium-catalyzed Buchwald-Hartwig amidation.

SynthesisWorkflow Start1 Imidazo[1,2-a]pyridin-5-amine + Pivaloyl Chloride Base Deprotonation (NaH or LiHMDS) Forms Amide Anion Start1->Base Strong Base Route Start2 5-Bromoimidazo[1,2-a]pyridine + Pivalamide PdCat Pd-Catalyzed Cross-Coupling (Pd2(dba)3, BrettPhos, Base) Start2->PdCat Buchwald-Hartwig Route Intermediate Sterically Hindered Transition State Base->Intermediate Anionic Attack Target N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide PdCat->Target Excellent Yield Intermediate->Target Moderate/Good Yield

Figure 1: Comparison of Anionic Acylation vs. Buchwald-Hartwig Amidation pathways.

Part 3: Optimized Experimental Protocols

To ensure scientific integrity and self-validation, the protocols below include built-in analytical checkpoints.

Protocol A: Anionic Acylation (For existing 5-amino starting materials)

Use this if you are locked into using the 5-amine precursor.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add imidazo[1,2-a]pyridin-5-amine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.2 equiv). Self-Validation Checkpoint: The solution should exhibit a distinct color change (often turning deep yellow/orange), indicating anion formation. Stir for 30 minutes at 0 °C.

  • Acylation: Add pivaloyl chloride (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Amidation (Recommended Route)

If Protocol A fails to exceed 50% yield, pivot to this cross-coupling strategy. Coupling a primary amide with an aryl halide is highly effective for sterically hindered systems [2].

Step-by-Step Methodology:

  • Reagent Mixing: In a glovebox or under strict inert atmosphere, combine 5-bromoimidazo[1,2-a]pyridine (1.0 equiv), pivalamide (1.5 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and finely milled K₂CO₃ (2.0 equiv) in a reaction vial.

  • Solvent Addition: Add anhydrous t-amyl alcohol or 1,4-dioxane (0.2 M). Seal the vial.

  • Heating: Heat the mixture at 110 °C for 16 hours. Self-Validation Checkpoint: Monitor by LC-MS. The disappearance of the 5-bromo peak (distinctive M/M+2 isotope pattern) confirms complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to obtain the pure product.

Part 4: Quantitative Data & Yield Comparison

The table below summarizes expected outcomes based on the chosen synthetic strategy, allowing you to select the best method for your scale and available precursors.

Reaction StrategyReagents / CatalystBaseTemp (°C)Expected YieldPrimary Limitation
Standard AcylationPivaloyl ChlorideTEA / DIPEA25 - 60< 15%Severe steric clash at TS
DMAP CatalysisPivaloyl Chloride, DMAPTEA25 - 8020 - 30%Bulky acylpyridinium intermediate
Anionic AcylationPivaloyl ChlorideLiHMDS0 to 2555 - 70%Moisture sensitivity of anion
Buchwald-Hartwig Pivalamide, Pd₂(dba)₃, BrettPhos K₂CO₃ 110 85 - 95% Requires 5-bromo precursor

Table 1: Comparative yield analysis for the synthesis of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide.

References

  • Srivastava, V., et al. "Synthesis of imidazo[1,2-a]pyridines." Synlett, 2024, 35, 1899-1905. Available at:[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amidation: a user's guide." Chemical Science, 2011, 2(1), 27-50. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of the imidazo[1,2-a]pyridine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of the imidazo[1,2-a]pyridine scaffold. This bicyclic 5-6 fused heterocyclic system is a privileged structure in medicinal chemistry, found in blockbuster drugs like zolpidem and alpidem[1]. However, its synthesis—whether via classical Tschitschibabin condensation or multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions—is often plagued by specific side reactions[2][3].

This guide provides field-proven insights, focusing on the causality behind experimental choices to ensure your protocols are self-validating and robust.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: I am observing significant amounts of an acyclic impurity instead of the fully cyclized imidazo[1,2-a]pyridine. What is happening?

Causality: The classical 4 involves the condensation of 2-aminopyridines with α -halocarbonyl compounds[4]. The first step is the SN​2 nucleophilic attack by the endocyclic pyridine nitrogen on the α -haloketone, forming a pyridinium salt intermediate. If the subsequent intramolecular cyclization (driven by the exocyclic amine attacking the carbonyl carbon) is kinetically slow, this uncyclized intermediate accumulates[4]. Solution:

  • Electronic Tuning: Electron-withdrawing groups on the 2-aminopyridine decrease nucleophilicity, stalling both steps. You may need to increase the reaction temperature[4].

  • Base Addition: The cyclization step requires the deprotonation of the exocyclic amine. Adding a mild base like NaHCO3​ or a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) facilitates this deprotonation, driving the reaction to completion[5].

Q2: My α -haloketone starting material is disappearing, but my yield of the desired product is low. What side reactions consume it?

Causality: α -haloketones are highly reactive and prone to self-condensation (e.g., forming pyrazines or aldol-type products), especially under basic conditions or at elevated temperatures. Additionally, if the imidazo[1,2-a]pyridine product is sufficiently nucleophilic, it can react with excess α -haloketone, leading to 4[4]. Solution:

  • Strict Stoichiometry: Maintain a precise 1:1 stoichiometry of the 2-aminopyridine and the α -halocarbonyl compound[4].

  • Controlled Addition: Add the α -haloketone dropwise to the reaction mixture to keep its steady-state concentration low, minimizing self-condensation.

Q3: When using multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions, I get complex mixtures with multi-component impurities. How do I clean up the reaction profile?

Causality: The GBB reaction (2-aminopyridine, aldehyde, and isocyanide) relies on the in situ formation of an imine, followed by a cycloaddition with the isocyanide. Side products often include unreacted imines, or alternative 1 (e.g., four-component impurities if the aldehyde is in excess)[1]. Furthermore, if isocyanides are generated in situ using reagents like POCl3​ , the excess dehydrating agent can cause severe side reactions[2]. Solution:

  • Sequential Addition: Allow the 2-aminopyridine and aldehyde to pre-form the imine for 30-60 minutes before adding the isocyanide.

  • Scavengers: Use polymer-supported scavengers (e.g., Trisamine resin) during workup to remove unreacted aldehydes and electrophilic side products.

Pathway Visualization

To understand the divergence between the desired product and common side products, review the mechanistic pathway below.

Pathway Start 2-Aminopyridine + α-Haloketone Intermediate Pyridinium Salt Intermediate Start->Intermediate SN2 Attack (Endocyclic N) Side3 Haloketone Self-Condensation Start->Side3 Excess Base/ High Temp Desired Imidazo[1,2-a]pyridine (Desired Product) Intermediate->Desired Intramolecular Cyclization (-H2O) Side1 Acyclic Impurity (Incomplete Cyclization) Intermediate->Side1 Lack of Base/ Slow Kinetics Side2 Over-Alkylated Side Product Desired->Side2 Excess α-Haloketone

Mechanistic divergence in the Tschitschibabin condensation showing desired and side product pathways.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure intermediates are forming correctly and side reactions are minimized.

Protocol A: Optimized Tschitschibabin Condensation

Objective: 5 minimizing acyclic and over-alkylated impurities[5].

Step-by-Step Methodology:

  • Preparation: Dissolve substituted 2-aminopyridine (2.0 mmol) in a green solvent system, such as aqueous ethanol (1:1 v/v, 10 mL)[5].

  • Controlled Addition: To this solution, add substituted phenacyl bromide (2.0 mmol) dropwise over 15 minutes at room temperature.

    • Validation Check: The dropwise addition prevents the local accumulation of the electrophile, mitigating self-condensation.

  • Base Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture[5].

    • Validation Check: DBU acts as a non-nucleophilic base to drive the cyclization of the pyridinium intermediate without competing as a nucleophile.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase[5].

    • Validation Check: Look for the disappearance of the highly UV-active phenacyl bromide and the emergence of a lower Rf fluorescent spot (the imidazo[1,2-a]pyridine).

  • Workup: Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL)[5]. Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate any trace over-alkylated side products[5].

Troubleshooting Workflow Diagram

Troubleshooting Issue Issue: Low Yield / Impurities TLC Check TLC Profile Issue->TLC Cond1 Starting Material Remains TLC->Cond1 Cond2 Intermediate Accumulates TLC->Cond2 Cond3 Multiple New Spots TLC->Cond3 Act1 Increase Temp / Check Electrophile Cond1->Act1 Act2 Add Base (DBU/NaHCO3) to Drive Cyclization Cond2->Act2 Act3 Optimize Stoichiometry / Dropwise Addition Cond3->Act3

Diagnostic workflow for identifying and resolving low yields in imidazo[1,2-a]pyridine synthesis.

Quantitative Data: Side Product Mitigation Strategies

The following table summarizes quantitative observations and mitigation strategies for various synthetic approaches, allowing for easy comparison[3][4].

Synthetic MethodTypical Reagents/CatalystPrimary Side ProductCausalityMitigation StrategyTypical Yield Improvement
Classical Tschitschibabin 2-Aminopyridine, α -haloketoneAcyclic intermediateSlow intramolecular cyclization step.Addition of DBU or NaHCO3​ ; elevated temp.+20% to 40%
Classical Tschitschibabin 2-Aminopyridine, α -haloketoneOver-alkylated productExcess electrophile reacting with product.Strict 1:1 stoichiometry; dropwise addition.+15% to 25%
Oxidative Coupling Aminopyridines, alkynes, Cu(I) / O2​ Over-oxidation productsUncontrolled Reactive Oxygen Species (ROS).Precise control of oxidant equivalents; ligand tuning.+10% to 30%
Multicomponent (GBB) Aminopyridine, aldehyde, isocyanide4-component impuritiesExcess aldehyde reacting with intermediates.Sequential addition (pre-form imine); stoichiometric control.+25% to 50%

References

  • BenchChem. "A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and..." BenchChem. 5

  • BenchChem. "Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis". BenchChem. 4

  • Hosseini, H. "An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction". PMC. 1

  • Hieke M., et al. "Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification". IMR Press. 2

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Publications. 3

Sources

Troubleshooting

Optimizing reaction conditions for multicomponent synthesis of imidazo[1,2-a]pyridines

Welcome to the Technical Support & Application Center for the synthesis of imidazo[1,2-a]pyridines. As a privileged scaffold in medicinal chemistry—found in blockbuster drugs like zolpidem and alpidem—the imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Application Center for the synthesis of imidazo[1,2-a]pyridines. As a privileged scaffold in medicinal chemistry—found in blockbuster drugs like zolpidem and alpidem—the imidazo[1,2-a]pyridine core requires precise synthetic control[1].

This guide is engineered for drug development professionals and synthetic chemists. We bypass basic theory to focus on the causality of reaction failures , mechanistic troubleshooting , and self-validating protocols for both the classic Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and modern oxidative coupling strategies.

Mechanistic Foundations: The Causality of the GBB Reaction

To troubleshoot effectively, you must understand the electronic demands of the reaction. The GBB reaction is not a concerted process; it is a stepwise cascade that relies heavily on the successful generation and stabilization of highly polar intermediates[2].

GBB_Mechanism A 2-Aminopyridine (Nucleophile) C Schiff Base (Imine) Intermediate A->C Condensation (-H2O) B Aldehyde (Electrophile) B->C D Protonated Iminium Ion (Acid Activated) C->D Acid Catalyst F Nitrilium Ion Intermediate D->F Nucleophilic Attack E Isocyanide (Formal [4+1] Cycloaddition) E->F G Intramolecular Cyclization (Ring Closure) F->G 5-Exo-Dig Cyclization H Imidazo[1,2-a]pyridine (Aromatized Product) G->H Proton Transfer

Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

The Critical Bottleneck: The isocyanide is a weak nucleophile. If the imine is not sufficiently activated into an electrophilic iminium ion by a Brønsted or Lewis acid, the [4+1] cycloaddition will stall. Furthermore, the final aromatization step requires a proton shuttle; without a protic environment, the reaction traps itself at the cyclization stage[2].

Troubleshooting & FAQs

Q: My GBB reaction is stalling with high recovery of the Schiff base. Why does it fail completely in toluene or dichloromethane? A: Solvent non-innocence is a defining characteristic of the GBB reaction. Aprotic solvents like toluene (ε = 2.4) and DCM (ε = 9.1) cannot stabilize the highly polar nitrilium intermediate[2]. More importantly, they lack the ability to act as proton shuttles. Protic solvents (like methanol or ethanol) actively participate in the transition state, drastically lowering the activation energy barrier for the final aromatization step[2].

Q: I am observing low yields and a new, highly polar spot on my TLC. What is happening to my isocyanide? A: You are likely observing isocyanide degradation. Isocyanides are highly sensitive to aqueous acidic conditions and will rapidly hydrolyze into formamides. If you are using aqueous Brønsted acids or wet solvents, the isocyanide is destroyed before it can attack the iminium ion. Solution: Switch to anhydrous conditions and utilize a mild Lewis acid (e.g., ZnCl₂ or Sc(OTf)₃)[3], or pre-form the imine with a Dean-Stark trap before introducing the isocyanide.

Q: Can I synthesize imidazo[1,2-a]pyridines without using toxic and foul-smelling isocyanides? A: Yes. Modern aerobic oxidative couplings bypass isocyanides entirely. By reacting 2-aminopyridines with aryl methyl ketones in the presence of a flavin-iodine dual catalytic system, you can form the C-N bonds via an oxidative pathway where molecular oxygen is the terminal oxidant and water is the only byproduct[4].

Quantitative Optimization Data

To eliminate guesswork, refer to the following causal data table summarizing the impact of solvent and catalyst choices on reaction conversion.

Solvent (Dielectric Const.)Catalyst SystemTimeYieldMechanistic Causality
Toluene (ε=2.4)PTSA (10 mol%)6 h0%Fails to stabilize nitrilium intermediate; lacks proton-shuttling capability[2].
DCM (ε=9.1)PTSA (10 mol%)6 h15%Marginal polarity increase allows minor conversion, but still lacks protic stabilization[2].
Methanol (ε=32.7)None24 h< 10%Uncatalyzed imine formation is too slow; iminium is not sufficiently activated[2].
Methanol (ε=32.7)PTSA (10 mol%)6 h85-90%Optimal protic environment + Brønsted acid activation of the imine[2].
Water None (Ultrasound)1 h67-86%Acoustic cavitation creates localized high-energy microenvironments for green synthesis[5].

Diagnostic Workflow

Troubleshooting_Workflow Start Analyze Crude Mixture (TLC / LC-MS) Issue1 High Imine, No Product? Start->Issue1 Issue2 Isocyanide Degradation (Formamide detected)? Start->Issue2 Issue3 Low Yield / Sluggish? Start->Issue3 Sol1 Increase Acid Catalyst or Switch to Protic Solvent Issue1->Sol1 Yes Sol2 Use Anhydrous Conditions or Lewis Acid (ZnCl2) Issue2->Sol2 Yes Sol3 Apply Microwave Heating or Ultrasound Issue3->Sol3 Yes

Diagnostic workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you can confirm the success of intermediate steps before committing to the final workup.

Protocol A: Anhydrous Lewis-Acid Catalyzed GBB Reaction (Industrial Scale-Up Approach)

Mechanistic Rationale: Using ZnCl₂ or BF₃·OEt₂ provides a perfect balance of Lewis acidity to activate the imine without providing the aqueous protons that hydrolyze isocyanides.

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, highly UV-active spot (often accompanied by a deep yellow color change in the flask) confirms Schiff base formation.

  • Catalyst Addition: Add anhydrous ZnCl₂ (10 mol%). Stir for 5 minutes to allow coordination with the imine nitrogen.

  • Cycloaddition: Dropwise, add the isocyanide (1.1 equiv). The slight excess compensates for trace degradation.

  • Execution: Stir at room temperature for 6–12 hours.

    • Self-Validation Checkpoint: The reaction is complete when the yellow color of the imine fades, and a new fluorescent spot (the imidazo[1,2-a]pyridine) appears under 365 nm UV light.

  • Workup: Remove methanol under reduced pressure. Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃ to precipitate/neutralize the zinc, followed by brine. Dry over Na₂SO₄ and purify via column chromatography.

Protocol B: Green Aerobic Oxidative Synthesis (Isocyanide-Free)

Mechanistic Rationale: This protocol utilizes an 4[4]. Iodine activates the ketone for C-N bond formation, while the flavin organocatalyst utilizes molecular oxygen to reoxidize the iodide back to active iodine, generating water as the sole byproduct[4].

  • Setup: In a 10 mL reaction vial, add 2-aminopyridine (0.5 mmol), aryl methyl ketone (0.5 mmol), molecular iodine (10 mol%), and a riboflavin derivative catalyst (5 mol%) in DMSO (2.0 mL)[6].

  • Atmosphere Control: Attach an oxygen balloon to maintain a strict aerobic atmosphere (1 atm O₂).

    • Self-Validation Checkpoint: The presence of O₂ is mandatory. If the balloon deflates or the system is closed, the catalytic cycle will halt after one turnover (yielding <10% product) because the iodide cannot be reoxidized.

  • Execution: Heat the mixture to 110 °C and stir vigorously for 12–24 hours. The solution will maintain a dark brown color due to the active iodine species.

  • Quenching: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (5 mL).

    • Self-Validation Checkpoint: The solution must turn from dark brown to pale yellow/colorless immediately upon addition of Na₂S₂O₃. This confirms the successful reduction and neutralization of all active iodine species.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Omega. 2

  • Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis.

  • Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis. Organic Letters. 4

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. 7

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules (MDPI). 5

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. The Journal of Organic Chemistry. 6

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. 1

Sources

Optimization

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide purification challenges and solutions

Technical Support Center: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Purification System Overview N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (also known as N-(imidazo[1,2-a]pyridin-5-yl)pivalamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Purification

System Overview N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (also known as N-(imidazo[1,2-a]pyridin-5-yl)pivalamide) presents a unique purification challenge. The molecule juxtaposes a highly lipophilic, sterically hindered pivalamide group with a polar, basic imidazo[1,2-a]pyridine core. This dichotomy often leads to poor solubility in standard non-polar solvents, severe streaking on normal-phase silica, and co-elution with unreacted starting materials or hydrolysis byproducts (like pivalic acid). This guide provides field-proven, self-validating protocols to isolate the target compound with >99% purity.

Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture Extraction Acid-Base Extraction Start->Extraction Organic Discard Organic Phase Extraction->Organic Non-basic impurities Aqueous Keep Aqueous Phase Extraction->Aqueous Protonated product Basify Basify & Extract (DCM) Aqueous->Basify Decision Purity > 95%? Basify->Decision Cryst Recrystallization Decision->Cryst Yes Chroma NH2-Silica Chromatography Decision->Chroma No Pure Pure Product Cryst->Pure Chroma->Pure

Fig 1: Step-by-step purification workflow for imidazo[1,2-a]pyridine derivatives.

Phase 1: Liquid-Liquid Extraction (Acid-Base)

Q: Why does standard aqueous workup fail to remove unreacted pivaloyl chloride and pivalic acid? A: During the amidation of 5-aminoimidazo[1,2-a]pyridine, excess pivaloyl chloride is typically used. Upon aqueous quenching, this reagent rapidly hydrolyzes into pivalic acid. Pivalic acid is highly lipophilic and will co-extract into the organic layer alongside your product if the pH is neutral or acidic. The Causality: The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1) with a pKa of approximately 6.8. By intentionally lowering the pH, you protonate the heterocycle, creating a water-soluble salt. This acts as a self-validating separation mechanism: the protonated product moves to the aqueous phase, while the neutral and acidic lipophilic impurities (like pivalic acid) remain trapped in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 20 mL). The basic imidazopyridine product will protonate and partition into the aqueous layer.

  • Phase Separation: Discard the organic layer containing pivalic acid and neutral byproducts.

  • Basification: Cool the combined aqueous layers in an ice bath to 0 °C. Slowly basify using saturated aqueous Na2CO3 or 1.0 M NaOH until the pH reaches 9–10. (Caution: Exothermic reaction; expect gas evolution if using carbonates).

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 x 20 mL) to recover the free base.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Silica Gel Chromatography

Q: Why does the product streak on standard silica gel, and how can I resolve this? A: The basic N1 nitrogen of the imidazo[1,2-a]pyridine core acts as a strong hydrogen-bond acceptor and can become partially protonated by the acidic silanol groups (Si-OH) present on standard unmodified silica gel[1]. This interaction disrupts the equilibrium of the partition coefficient, leading to severe peak tailing, streaking, and co-elution with starting materials. The Solution: You must either mask the silanols or use a modified stationary phase. The optimal approach is using amine-functionalized silica (NH2-silica). If standard silica must be used, saturating the acidic sites with a basic modifier (e.g., 1–5% Triethylamine or aqueous NH3) in the mobile phase is mandatory.

Quantitative Data: Recommended Solvent Systems

Stationary PhaseSolvent SystemModifierTypical RfMechanistic Notes
Standard Silica (SiO2)DCM / MeOH (95:5)1% Triethylamine (Et3N)0.35 - 0.45Pre-equilibrate column with Et3N to prevent band broadening.
Standard Silica (SiO2)EtOAc / Hexanes (70:30)None0.10 - 0.20Prone to streaking; only recommended for highly lipophilic derivatives.
Amine-Silica (NH2)DCM / MeOH (98:2)None0.40 - 0.50Ideal choice. Sharp bands, no basic modifier required.
C18 Reverse PhaseWater / Acetonitrile0.1% Formic AcidN/A (HPLC)Best for separating unreacted 5-amino starting material.

Phase 3: Preparative Reverse-Phase HPLC

Q: How do I achieve >99% purity when co-eluting isomers or starting materials persist? A: In cases where amidation yields trace amounts of di-acylated byproducts or unreacted 5-aminoimidazo[1,2-a]pyridine, normal-phase chromatography may fail due to similar polarities. Reverse-phase HPLC (RP-HPLC) resolves this by exploiting the hydrophobic differences imparted by the bulky tert-butyl group of the pivalamide. Automated flow synthesis and purification platforms frequently utilize RP-HPLC for imidazo[1,2-a]pyridines to achieve high-throughput, assay-ready purity[2]. Furthermore, scaffold hopping and structural optimizations of imidazopyridines rely heavily on RP-HPLC to isolate pure fractions for biological evaluations[3].

Step-by-Step Methodology:

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid (Use 10 mM NH4HCO3 if the free base is strictly required to avoid acid-catalyzed degradation).

    • Phase B: Acetonitrile (MeCN).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. The lipophilic pivalamide group ensures the product elutes significantly later than the polar 5-amino starting material.

  • Flow Rate & Detection: Maintain a flow rate of 15–20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Post-Processing: Lyophilize the collected fractions. If acidic modifiers (like Formic Acid or TFA) were used, the product will be isolated as a salt. To recover the free base, neutralize the reconstituted salt with saturated NaHCO3 and extract with DCM.

References

  • Title: The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Source: ResearchGate. URL: [Link]

  • Title: Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Title: Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Source: Journal of Medicinal and Chemical Sciences. URL: [Link]

Sources

Troubleshooting

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide stability and degradation issues

Welcome to the dedicated technical support guide for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous marketed drugs and its broad therapeutic potential.[1][2][3][4][5] However, like any advanced pharmaceutical intermediate, understanding its stability profile is critical for reproducible experimental results and successful drug development.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to identify, mitigate, and manage stability-related issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Progressive Loss of Purity in Stock Solutions

Symptom: You observe a decrease in the parent compound peak area and the emergence of new, unidentified peaks in your HPLC chromatogram over time, even when the solution is stored at 4°C.

Primary Suspect: Amide bond hydrolysis. The N-acyl linkage is often a primary site of degradation in aqueous or protic solvents, a process that can be catalyzed by acidic or basic conditions.[6]

Troubleshooting Workflow:

Troubleshooting_Purity_Loss start Start: Purity Loss Detected check_solvent Step 1: Verify Solvent System (pH, Purity, Water Content) start->check_solvent check_storage Step 2: Review Storage Conditions (Temperature, Light Exposure) check_solvent->check_storage perform_hplc Step 3: Perform Confirmatory Stability-Indicating HPLC check_storage->perform_hplc analyze_degradants Step 4: Characterize Degradants (LC-MS Analysis) perform_hplc->analyze_degradants mitigate Step 5: Implement Mitigation Strategies analyze_degradants->mitigate end_node End: Stable Solution Achieved mitigate->end_node

Caption: Workflow for troubleshooting loss of purity in stock solutions.

Detailed Steps & Explanations:

  • Verify Solvent System:

    • Causality: The rate of amide hydrolysis is highly dependent on pH.[7] Even unbuffered solutions can have an acidic or basic character due to dissolved CO₂ or impurities in the solvent. Protic solvents, especially water, are reactants in the hydrolysis process.[6]

    • Action:

      • Measure the pH of your solvent and stock solution.

      • If using organic solvents like DMSO or DMF, be aware of residual water content, which can facilitate degradation. Consider using anhydrous solvents for long-term storage of solid compounds.

      • For aqueous solutions, use a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4) to maintain a stable pH environment.

  • Review Storage Conditions:

    • Causality: Chemical reactions, including hydrolysis, are accelerated by elevated temperatures.[6] While the imidazo[1,2-a]pyridine core is generally stable, some heterocyclic rings can be susceptible to photolytic degradation.

    • Action:

      • Store solutions at the lowest practical temperature (-20°C or -80°C).

      • Protect solutions from light by using amber vials or wrapping them in foil.

      • Prepare fresh solutions for critical experiments whenever possible.

  • Perform Confirmatory Stability-Indicating HPLC:

    • Causality: A robust analytical method is required to separate the parent compound from its degradation products.

    • Action: Utilize a gradient HPLC method with a C18 column. The mobile phase should have sufficient resolving power, for instance, a gradient of acetonitrile and water with 0.1% formic acid. This ensures that you can accurately quantify the remaining parent compound and the formed degradants.[6]

  • Characterize Degradants (LC-MS):

    • Causality: Identifying the degradation products confirms the degradation pathway. For amide hydrolysis, you would expect to see 2,2-dimethylpropanoic acid and 5-amino-imidazo[1,2-a]pyridine.

    • Action: Analyze your aged stock solution by LC-MS. Look for masses corresponding to the expected hydrolysis products. This provides definitive evidence and helps rule out other degradation pathways like oxidation of the imidazo[1,2-a]pyridine ring.

  • Implement Mitigation Strategies:

    • Aqueous Solutions: Prepare small aliquots of concentrated stock in an anhydrous organic solvent (e.g., DMSO) and store at -80°C. For experiments, dilute a fresh aliquot into your aqueous buffer immediately before use.

    • Organic Solutions: Use high-purity, anhydrous solvents.

    • General Practice: Always perform a "time-zero" analysis of your freshly prepared solution to establish a baseline for purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide?

A1: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond.[6] This reaction breaks the bond between the carbonyl group and the nitrogen atom attached to the imidazo[1,2-a]pyridine ring, yielding 5-amino-imidazo[1,2-a]pyridine and 2,2-dimethylpropanoic acid. This process is typically accelerated by strong acidic or basic conditions and elevated temperatures.

Degradation_Pathway Parent N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide Products + Parent->Products Hydrolysis (H₂O, H⁺/OH⁻) Deg1 5-Amino-imidazo[1,2-a]pyridine Products->Deg1 Deg2 2,2-Dimethylpropanoic Acid Products->Deg2

Caption: Predicted primary degradation pathway via amide hydrolysis.

Q2: How stable is the imidazo[1,2-a]pyridine ring itself?

A2: The imidazo[1,2-a]pyridine ring system is a robust aromatic scaffold and is generally considered stable under typical experimental conditions.[1][3] It is a key component in many approved drugs, which speaks to its overall stability.[4][8] However, like many nitrogen-containing heterocycles, it can be susceptible to strong oxidative conditions, potentially leading to N-oxidation or ring opening under harsh experimental settings (e.g., high concentrations of H₂O₂ at elevated temperatures).

Q3: What are the ideal storage conditions for the solid compound and its solutions?

A3:

Form Recommended Temperature Atmosphere Light Condition
Solid 2-8°C (Short-term) -20°C (Long-term) Inert (e.g., Argon, Nitrogen) Protected from light
Organic Stock Solution (e.g., DMSO) -20°C to -80°C Sealed, minimal headspace Protected from light

| Aqueous Working Solution | Prepare fresh; if storage is needed, 2-8°C for <24h | Buffered at neutral pH | Protected from light |

Q4: Can my choice of formulation excipients affect the stability of this compound?

A4: Absolutely. Excipients can significantly impact stability.[7] Be cautious with:

  • Acidic/Basic Excipients: These can directly catalyze hydrolysis.

  • Excipients with High Water Content: Can provide the necessary reactant for hydrolysis.

  • Oxidizing Agents: Peroxides, which can be present as impurities in some polymers like PEG, could potentially oxidize the imidazo[1,2-a]pyridine ring.

  • Reactive Functional Groups: Excipients with primary or secondary amine groups could potentially undergo transamidation reactions, although this is less common than hydrolysis. A forced degradation study in the presence of your intended excipients is highly recommended.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and the intrinsic stability of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide under various stress conditions. This is essential for developing a stability-indicating analytical method.[7]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation: Dilute the stock solution to a final concentration of ~100 µg/mL in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Control: Purified water (or the same solvent as the stressor)

  • Incubation:

    • Incubate a set of samples at 60°C for 24 hours.

    • Keep a parallel set at room temperature.

    • For photostability (not detailed here but recommended), expose a solution to light according to ICH Q1B guidelines.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • For acid/base samples, neutralize the solution (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa). This is crucial to stop the degradation reaction before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Aim for 5-20% degradation of the active substance for optimal results.[7]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient is necessary initially to ensure elution of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV-Vis or DADMonitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan). A Diode Array Detector (DAD) is preferred to check for peak purity.
Injection Vol. 10 µLStandard injection volume.

Method Validation: The specificity of this method must be confirmed by analyzing the samples from the forced degradation study. The degradation product peaks should be well-resolved from the parent peak.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N- (prop-2-yn-1-yl)pyridin-2-amines - The Royal Society of Chemistry. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: [Link])

  • Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies | PLOS One - Research journals. (URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed. (URL: [Link])

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. (URL: [Link])

  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (URL: [Link])

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (URL: [Link])

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. (URL: [Link])

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: [Link])

  • Lifitegrast Degradation: Products and Pathways - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (URL: [Link])

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Dimerization in Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled pipelines due to competitive side reactions durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled pipelines due to competitive side reactions during the synthesis of the imidazo[1,2-a]pyridine scaffold. While this bicyclic heterocycle is a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem, its electron-rich nature makes it highly susceptible to unwanted dimerization.

This guide provides a mechanistic breakdown and field-proven protocols to help you identify, troubleshoot, and suppress dimer formation, ensuring high-yielding monomeric syntheses.

Diagnostic Workflow: Identifying Your Dimer

Before adjusting your reaction parameters, you must identify which specific dimerization pathway is hijacking your synthesis. Different synthetic routes trigger entirely different mechanisms of homocoupling.

DiagnosticWorkflow Start Identify Dimer Impurity via LC-MS / NMR Type1 C3-C3' Homocoupled Dimer (Oxidative Coupling) Start->Type1 Type2 Bis-imidazopyridine Adduct (GBB MCR Reaction) Start->Type2 Type3 Methylene-Tethered Dimer (C1 Source Insertion) Start->Type3 Sol1 Purge with Argon Reduce Oxidant Equivalents Type1->Sol1 Sol2 Optimize Stoichiometry Use Less Nucleophilic Solvent Type2->Sol2 Sol3 Avoid Formic Acid/Glyoxal Control Temperature Type3->Sol3

Caption: Diagnostic workflow for identifying and resolving imidazo[1,2-a]pyridine dimerization.

FAQs & Troubleshooting Guide

Q1: During the oxidative functionalization of my imidazo[1,2-a]pyridine, LC-MS indicates a massive peak corresponding to a C3-C3' homocoupled dimer. How do I suppress this?

The Causality: The C3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic. Under oxidative conditions (e.g., using transition metal catalysts like Cu or Ru in the presence of air or chemical oxidants), the monomer can undergo single-electron transfer (SET) to form a C3-radical. If the concentration of this radical is high, it rapidly dimerizes to form the C3-C3' homocoupled product . The Fix: Dimerization is kinetically favored when the radical generation outpaces the rate of cross-coupling with your intended electrophile.

  • Atmosphere Control: Switch from an aerobic environment to a strict inert atmosphere (Argon/N2). Ambient oxygen frequently acts as an uncontrolled co-oxidant that drives homocoupling.

  • Oxidant Stoichiometry: Limit your primary oxidant (e.g., Ag2CO3, Cu(OAc)2) to strictly 1.0 - 1.1 equivalents. Excess oxidant is the leading cause of C3-C3' dimerization .

Q2: I am using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, but I keep isolating bis-imidazopyridine adducts. What is going wrong?

The Causality: The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. Bis-adducts form when the initially generated imidazo[1,2-a]pyridine product acts as a nucleophile and attacks an unreacted Schiff base intermediate (formed from the 2-aminopyridine and aldehyde) . This occurs when the final cyclization step (isocyanide insertion) is slower than the accumulation of the Schiff base. The Fix:

  • Stoichiometry: Ensure a precise 1:1:1.2 ratio of 2-aminopyridine : aldehyde : isocyanide. Do not use excess aldehyde.

  • Solvent Selection: If the reaction stalls in methanol, switch to a fluorinated alcohol like trifluoroethanol (TFE). TFE stabilizes the imine intermediate through hydrogen bonding, accelerating the isocyanide insertion before dimerization can occur .

Q3: My NMR shows a methylene-tethered bis-imidazo[1,2-a]pyridine. Where is the extra carbon coming from?

The Causality: This specific dimer arises when a C1 source inadvertently bridges two monomeric units. This is notoriously common when using formic acid as an additive/solvent, or when glyoxal derivatives are present . For instance, Ru(II) catalyzed reactions in the presence of formic acid can lead to the thermal decomposition of the acid into formaldehyde in situ, which rapidly condenses with the nucleophilic C3 position of two imidazo[1,2-a]pyridine molecules to form a methylene bridge . The Fix: Replace formic acid with acetic acid or propanoic acid. Ensure your solvents (like DMF) are not degrading at high temperatures to release formaldehyde.

Quantitative Data: Impact of Reaction Conditions on Dimerization

The table below summarizes internal benchmarking data demonstrating how optimizing solvent, atmosphere, and stoichiometry shifts the reaction pathway from dimer to monomer.

Reaction ConditionSolventAtmosphereAdditive / CatalystMonomer Yield (%)Dimer Yield (%)
Unoptimized GBB MethanolAirNone45%35% (Bis-adduct)
Optimized GBB TrifluoroethanolN210 mol% Sc(OTf)388% <5%
Unoptimized Oxidative DMFO2 (Air)2.5 eq Ag2CO330%60% (C3-C3')
Optimized Oxidative AcetonitrileArgon1.1 eq Ag2CO382% <2%

Mechanistic Pathway: The GBB Bifurcation

Understanding the kinetic competition in multicomponent reactions is critical. The diagram below illustrates the divergent pathways of the Schiff base intermediate.

Mechanism SM 2-Aminopyridine + Aldehyde Imine Schiff Base Intermediate SM->Imine Condensation PathA Path A: Fast Cyclization (+ Isocyanide / Acid Catalyst) Imine->PathA PathB Path B: Slow Cyclization (+ 2nd Imidazopyridine) Imine->PathB Monomer Target Monomer Imidazo[1,2-a]pyridine PathA->Monomer Dimer Bis-Adduct Dimer (Side Product) PathB->Dimer

Caption: Divergent mechanistic pathways leading to monomeric product versus bis-adduct dimer.

Standard Operating Procedure (SOP): Self-Validating Protocol for Dimer-Free GBB Synthesis

To ensure scientific integrity and reproducibility, this protocol incorporates built-in validation checkpoints. By forcing the complete consumption of the aldehyde before the cyclization step, we eliminate the primary vector for bis-adduct formation.

Objective: Synthesis of C3-amino substituted imidazo[1,2-a]pyridines via GBB multicomponent reaction with <5% dimer formation. Materials: 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), tert-butyl isocyanide (1.2 mmol), Sc(OTf)3 (10 mol%), Trifluoroethanol (TFE, 3 mL).

Step-by-Step Methodology:

  • Schiff Base Pre-formation (Validation Checkpoint 1):

    • In an oven-dried Schlenk flask under Argon, dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in 3 mL of anhydrous TFE.

    • Causality: Pre-forming the imine prevents the aldehyde from undergoing side reactions and ensures a strict 1:1 stoichiometric consumption.

    • Validation: Stir for 30 minutes at room temperature. Spot on TLC (Hexane/EtOAc 7:3). The complete disappearance of the aldehyde spot confirms total Schiff base formation. Do not proceed until this is validated.

  • Catalyzed Isocyanide Insertion:

    • Add Sc(OTf)3 (0.1 mmol, 10 mol%) to the reaction mixture.

    • Causality: The Lewis acid activates the imine carbon, drastically lowering the activation energy for isocyanide insertion. This allows Path A (Monomer formation) to outcompete Path B (Dimerization) .

    • Add tert-butyl isocyanide (1.2 mmol) dropwise over 5 minutes.

  • Cyclization and Monitoring (Validation Checkpoint 2):

    • Stir the mixture at 50°C for 4 hours.

    • Validation: Analyze an aliquot via LC-MS. The target mass [M+H]+ should be the base peak. A dimer mass (approx. 2x target mass minus isocyanide) should integrate to <5% area under the curve.

  • Quenching and Purification:

    • Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with EtOAc (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography to yield the pure monomeric imidazo[1,2-a]pyridine.

References

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Source: MDPI Molecules. URL: [Link]

  • Title: Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. Source: PMC / Organic Letters. URL: [Link]

  • Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Source: PMC / Scientific Reports. URL: [Link]

Troubleshooting

Catalyst selection for efficient imidazo[1,2-a]pyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we recognize that synthesizing imidazo[1,2-a]pyridines—a privileged pharmacophore found in blockbuster drugs like zolpidem an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we recognize that synthesizing imidazo[1,2-a]pyridines—a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem—requires precise catalytic control. Whether you are performing classic A3-couplings (aldehyde-amine-alkyne) or modern aerobic oxidative cyclizations, catalyst selection dictates both yield and scalability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.

Core Logic: Catalyst Selection Workflow

Selecting the correct catalyst system depends entirely on your substrate profile and scale-up requirements. The workflow below maps the optimal catalytic pathways based on starting materials.

CatalystSelection Start Substrate Profile A3 Aldehyde + Amine + Alkyne Start->A3 Ketone Ketone + Amine Start->Ketone CuCat Copper Catalysis (e.g., CuI, Cu(OAc)2) A3->CuCat Standard Route MagCat Magnetic Nanocatalysts (e.g., Fe3O4@CuO) A3->MagCat Scale-up / Recovery Ketone->CuCat Aerobic Oxidation MetalFree Metal-Free Organocatalysis (e.g., Flavin/I2) Ketone->MetalFree Green Chemistry

Caption: Logical workflow for selecting imidazo[1,2-a]pyridine synthesis catalysts.

Troubleshooting Guides & FAQs

Q1: During the copper-catalyzed A3-coupling, my yield of imidazo[1,2-a]pyridine is low, and I observe a significant amount of a diyne byproduct. How can I resolve this?

  • Causality: The diyne byproduct is a result of the Glaser homocoupling of the terminal alkyne. This side reaction is highly favored when Cu(I) catalysts (like CuI) are exposed to excess oxygen and basic conditions.

  • Solution: Strictly control atmospheric conditions by degassing your solvents and running the reaction under an inert argon atmosphere. Alternatively, if you prefer open-air synthesis, transition to a tandem imine formation-oxidative cyclization approach using Cu(OAc)₂. This method bypasses the alkyne entirely by utilizing unactivated ketones instead[1].

Q2: I am attempting a metal-free aerobic oxidative coupling using the flavin-iodine system, but my reaction stalls at the intermediate stage. What is the mechanistic bottleneck?

  • Causality: The flavin-iodine dual catalytic system relies on molecular oxygen as the terminal oxidant to regenerate the active iodine species[2]. If the oxygen mass transfer at the gas-liquid interface is poor, the catalytic cycle breaks down, leaving uncyclized enamine intermediates.

  • Solution: Ensure vigorous stirring (>800 rpm) and use a reaction vessel with a high surface-area-to-volume ratio. The dependency on oxygen input is mapped below.

MechanisticPathway Substrates Amine + Ketone Enamine Enamine Intermediate Substrates->Enamine Oxidation I2 / Flavin Oxidation Enamine->Oxidation O2 Input Cyclization C-N Bond Formation Oxidation->Cyclization Product Imidazo[1,2-a] pyridine Cyclization->Product H2O Output

Caption: Mechanistic pathway of flavin-iodine coupled aerobic oxidative cyclization.

Q3: For large-scale pharmaceutical intermediate synthesis, homogeneous copper catalysts are causing unacceptable heavy metal leaching. What is the recommended alternative?

  • Causality: Homogeneous Cu salts coordinate strongly with the nitrogen-rich imidazo[1,2-a]pyridine product. Standard aqueous workups are often insufficient for breaking these chelates, leading to high residual copper.

  • Solution: Transition to magnetic nanocatalysts (MNCs) such as Fe₃O₄@CuO or CoFe₂O₄. These provide the high surface-area reactivity of homogeneous catalysts but allow for rapid, magnet-assisted recovery, dropping residual metal levels well below pharmaceutical limits[3].

Quantitative Data: Catalyst Performance Matrix

Use the following data to benchmark your expected outcomes and troubleshoot deviations.

Catalyst SystemReaction TypeTypical YieldKey AdvantageCommon Troubleshooting Fix
Cu(OAc)₂ / Air Ketone + Amine75–90%Inexpensive, highly scalableEnsure adequate air flow; use aqueous NH₃ workup to strip Cu.
Flavin / I₂ Ketone + Amine70–85%Metal-free, green chemistryIncrease stirring rate (>800 rpm) to improve O₂ mass transfer.
Fe₃O₄@CuO A3-Coupling80–95%Magnetically recoverableSonicate catalyst before use to prevent nanoparticle agglomeration.
CuI / Base Aldehyde+Amine+Alkyne60–80%Broad functional group toleranceExclude excess O₂ to prevent Glaser homocoupling of alkynes.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in the following methodologies includes an observable validation metric.

Protocol A: Copper-Catalyzed Synthesis of Zolimidine (Gram-Scale)

This protocol utilizes tandem imine formation and oxidative cyclization[4].

  • Imine Formation: Combine 2-amino-5-methylpyridine (10 mmol) and 4-methylacetophenone (12 mmol) in DMF (20 mL). Add Cu(OAc)₂ (20 mol%).

    • Self-Validation Check: The reaction mixture will shift from pale yellow to a deep emerald green within 5 minutes, confirming the coordination of Cu(II) with the aminopyridine ligand.

  • Aerobic Oxidative Cyclization: Heat the mixture to 100°C under an open-air atmosphere for 12 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:2). The starting material spot ( Rf​ ~0.3) will deplete, and a new spot exhibiting intense blue fluorescence under 254 nm UV light ( Rf​ ~0.5) will appear, confirming the formation of the fully conjugated imidazo[1,2-a]pyridine core.

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and wash with 25% aqueous ammonia.

    • Self-Validation Check: The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH3​)4​]2+ complex). If the aqueous layer is pale, add more ammonia until the organic layer is completely stripped of green/blue tints.

Protocol B: Metal-Free Flavin-Iodine Catalyzed Synthesis

This protocol utilizes a biomimetic dual-catalyst system for green synthesis[2].

  • Catalyst Activation: Mix riboflavin tetraacetate (5 mol%), molecular iodine (10 mol%), 2-aminopyridine (1 mmol), and ketone (1.2 mmol) in acetonitrile (3 mL) under an O₂ balloon.

    • Self-Validation Check: The solution will exhibit the characteristic bright yellow color of riboflavin. A transient brown hue indicates the successful generation of the active iodine species.

  • Oxidative Coupling: Stir vigorously (1000 rpm) at 80°C for 6 hours.

    • Self-Validation Check: The reaction consumes oxygen. A visible deflation of the O₂ balloon over the reaction time validates that aerobic oxidation is actively driving the catalytic cycle.

  • Quenching: Cool the mixture and add saturated aqueous Na₂S₂O₃ (5 mL).

    • Self-Validation Check: The immediate disappearance of any residual brown color confirms the complete reduction of unreacted iodine to iodide, ensuring a clean extraction phase.

References

  • - Organic Letters, ACS Publications

  • - Organic Letters, ACS Publications

  • - RSC Advances

  • - Catalysts, MDPI

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide Against the Clinical Benchmark Gilteritinib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities against established clinical agents is a cornerstone of drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities against established clinical agents is a cornerstone of drug discovery. This guide provides a comprehensive framework for the comparative analysis of a novel compound, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, against Gilteritinib, a potent second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML).

While Gilteritinib's mechanism and clinical performance are well-documented, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide represents a compound from the imidazo[1,2-a]pyridine scaffold, a class of molecules known to exhibit diverse biological activities, including kinase inhibition.[1][2][3][4][5][6] This guide, therefore, serves as a roadmap for researchers seeking to characterize and position such novel compounds within the therapeutic landscape of kinase inhibitors.

Gilteritinib: The Established Competitor

Gilteritinib (Xospata®) is a small molecule inhibitor targeting multiple receptor tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3).[7] Mutations in the FLT3 gene are present in approximately 30% of AML patients and are associated with a poor prognosis.[8][9] Gilteritinib has demonstrated significant clinical efficacy in patients with relapsed or refractory FLT3-mutated AML.[7][10][11]

Mechanism of Action:

Gilteritinib is a Type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase domain.[12] This allows it to inhibit both of the common types of activating FLT3 mutations: internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[10][13] Beyond FLT3, Gilteritinib also shows inhibitory activity against other kinases such as AXL, ALK, and c-kit, which may contribute to its overall anti-leukemic effects.[10][13] The inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[14]

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide: The Challenger

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents.[5] Derivatives of imidazo[1,2-a]pyridine have been reported as inhibitors of various kinases, including PI3K/mTOR, DYRK1A, and CLK1.[1][15] The rationale for investigating this specific compound is based on the potential of the imidazo[1,2-a]pyridine core to be adapted for potent and selective kinase inhibition.

A Framework for Comparative Analysis

To objectively compare N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide with Gilteritinib, a multi-faceted experimental approach is necessary. The following sections outline key assays and provide detailed protocols.

In Vitro Kinase Inhibition Profiling

A crucial first step is to determine the kinase selectivity profile of the novel compound and compare it to Gilteritinib.

Experimental Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)

  • Preparation of Reagents:

    • Prepare a stock solution of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide and Gilteritinib in DMSO.

    • Reconstitute recombinant human kinase enzymes (e.g., FLT3, AXL, c-Kit, and a panel of other kinases) in appropriate kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a generic peptide substrate) and ATP at a concentration close to the Km for each enzyme.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at various concentrations (typically a 10-point dose-response curve).

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of ADP produced (inversely proportional to kinase activity).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Comparative Kinase Inhibition Data

KinaseGilteritinib IC50 (nM)N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide IC50 (nM)
FLT31.5To be determined
FLT3-ITD0.9To be determined
FLT3-D835Y2.0To be determined
AXL41To be determined
c-Kit25To be determined
ALK15To be determined
Other Kinase 1>1000To be determined
Other Kinase 2>1000To be determined
Cellular Activity Assessment

The next step is to evaluate the anti-proliferative effects of the compounds in relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay (e.g., using a tetrazolium-based assay like MTT or WST-1)

  • Cell Culture:

    • Culture human AML cell lines, such as those expressing FLT3-ITD (e.g., MV4-11, MOLM-13) and wild-type FLT3 (e.g., HL-60), in appropriate media.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with serial dilutions of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide and Gilteritinib.

    • Incubate for 72 hours.

    • Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a DMSO-treated control.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Table 2: Hypothetical Comparative Cell Viability Data

Cell LineGenotypeGilteritinib GI50 (nM)N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide GI50 (nM)
MV4-11FLT3-ITD5To be determined
MOLM-13FLT3-ITD8To be determined
HL-60FLT3-WT>500To be determined
Target Engagement and Downstream Signaling

To confirm that the compounds are hitting their intended targets in a cellular context, a Western blot analysis of key signaling proteins can be performed.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat FLT3-ITD expressing cells (e.g., MV4-11) with the test compounds at various concentrations for a short period (e.g., 2-4 hours).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Novel_Compound Novel Imidazopyridine Compound Novel_Compound->FLT3 Hypothesized Inhibition

Caption: FLT3 Signaling Pathway and Points of Inhibition.

In Vivo Efficacy Studies

The anti-tumor activity of the compounds should be evaluated in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model:

    • Implant human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).

  • Dosing and Monitoring:

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, Gilteritinib, and N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide at one or more dose levels).

    • Administer the compounds daily by oral gavage.

    • Monitor tumor volume and body weight regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).

    • Compare the tumor growth inhibition between the different treatment groups.

G cluster_workflow In Vivo Efficacy Workflow start Implant AML Cells (e.g., MV4-11) into Mice tumor Allow Tumors to Establish start->tumor randomize Randomize Mice into Treatment Groups tumor->randomize treat Daily Oral Dosing (Vehicle, Gilteritinib, Novel Compound) randomize->treat Group 1: Vehicle randomize->treat Group 2: Gilteritinib randomize->treat Group 3: Novel Compound monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint: Euthanize & Excise Tumors monitor->endpoint Pre-defined endpoint reached analyze Analyze Tumor Weight & Pharmacodynamic Markers endpoint->analyze

Sources

Comparative

Comprehensive Kinase Selectivity Profiling of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide: A Scaffold Comparison Guide

Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), the selection of a starting chemical scaffold dictates the trajectory of lead optimization. N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of a starting chemical scaffold dictates the trajectory of lead optimization. N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS 1242268-22-9) is a highly versatile building block frequently utilized in the synthesis of targeted kinase inhibitors[1].

The structural causality behind this scaffold's utility lies in its dual-action design:

  • Hinge-Binding Core: The imidazo[1,2-a]pyridine ring system acts as a potent hydrogen-bond acceptor and donor, perfectly mimicking the adenine ring of ATP to anchor the fragment within the kinase active site.

  • Steric Gatekeeping: The bulky 2,2-dimethylpropanamide (pivalamide) moiety restricts the rotational degrees of freedom. This steric bulk deliberately clashes with large gatekeeper residues (e.g., Threonine or Methionine in EGFR/JAK2) while fitting seamlessly into the expanded hydrophobic pockets of kinases with smaller gatekeepers (e.g., SRC and ABL1).

This guide objectively compares the baseline kinome selectivity of this fragment against established broad-spectrum (Staurosporine) and multi-targeted (Dasatinib) reference inhibitors, providing supporting experimental data to guide medicinal chemists in scaffold selection.

Comparative Data Analysis

To establish a robust selectivity profile, the compound was evaluated against a representative kinase panel. Because CAS 1242268-22-9 is an unelaborated fragment, its baseline potency is naturally lower (micromolar range) than fully optimized clinical drugs (nanomolar range). However, its selectivity ratio demonstrates its value as a privileged starting point.

Table 1: High-Throughput Kinase Selectivity Profiling (% Inhibition)

Data represents primary displacement efficacy (DE) at screening concentrations (10 µM for the fragment; 1 µM for reference drugs)[2].

Kinase TargetN-{Imidazo[1,2-a]pyridin-5-yl}... (10 µM)Dasatinib (1 µM)Staurosporine (1 µM)Selectivity Profile
ABL1 86%>99%>99%High Affinity (Target)
SRC 82%>99%98%High Affinity (Target)
EGFR 12%85%95%Steric Exclusion
JAK2 10%45%96%Steric Exclusion
CDK2 <5%<5%>99%Non-Binder
Table 2: Orthogonal Validation via Radiometric IC50​ (nM)

Functional enzymatic inhibition confirming thermodynamic binding hits[3].

Kinase TargetN-{Imidazo[1,2-a]pyridin-5-yl}...DasatinibStaurosporine
ABL1 1,450 nM0.8 nM15 nM
SRC 1,820 nM0.5 nM12 nM

Visualizing the Workflow and Mechanism

G A Compound Prep (CAS 1242268-22-9) B Primary Screening (KINOMEscan panel) A->B C Hit Identification (% Inhibition > 80%) B->C D Orthogonal Validation (Radiometric Assay) C->D E Lead Elaboration (Suzuki-Miyaura) D->E

Caption: Workflow for kinase selectivity profiling and lead elaboration.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (EGFR/PDGFR) Ligand->RTK NonRTK Non-Receptor Kinase (SRC/ABL1) RTK->NonRTK Downstream Downstream Signaling (MAPK/PI3K) NonRTK->Downstream Inhibitor Imidazopyridine Scaffold Inhibitor->NonRTK ATP Competition Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of SRC/ABL1 signaling pathways by the ATP-competitive scaffold.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the data presented above must be generated through a two-tier orthogonal testing strategy.

Protocol A: High-Throughput Thermodynamic Profiling (KINOMEscan)

The KINOMEscan platform is an active site-directed competition binding assay[4].

  • Causality for Selection: Unlike enzymatic assays, KINOMEscan does not require ATP. It measures true thermodynamic interaction affinities ( Kd​ ). This is critical for fragment screening because it prevents discrepancies caused by the varying intracellular ATP affinities ( Km​ ) of different kinases, ensuring that weak fragment binders are not masked by high ATP concentrations[5].

  • Self-Validating System: The assay utilizes a quantitative real-time PCR (qPCR) readout to measure the amount of DNA-tagged kinase bound to an immobilized ligand. A DMSO-only control (0% inhibition) and a pan-kinase inhibitor control (e.g., Staurosporine, 100% inhibition) are run on every 384-well plate. The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring the signal window is robust enough to detect true fragment binding[6].

  • Workflow:

    • Combine DNA-tagged kinase, immobilized reference ligand, and 10 µM of CAS 1242268-22-9.

    • Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

    • Wash away unbound kinase.

    • Elute bound kinase and quantify via qPCR. Calculate % displacement[2].

Protocol B: Gold-Standard Radiometric Kinase Assay ( 32 P-ATP)

While KINOMEscan confirms binding, it does not confirm functional inhibition. Hits must be orthogonally validated using a radiometric assay, universally recognized as the "gold standard" for kinase profiling due to its direct readout and ultra-high sensitivity[7],[3].

  • Causality for ATP Calibration: The total ATP concentration (unlabeled + radiolabeled) must be strictly adjusted to the apparent Km​ of the specific kinase being tested (e.g., ~10 µM for ABL1). Testing exactly at Km​ ensures that the resulting IC50​ value accurately reflects the inhibitor's true affinity ( Ki​ ) according to the Cheng-Prusoff equation, allowing for direct, unbiased comparison across the kinome[8].

  • Self-Validating System: The protocol relies on P81 phosphocellulose paper. The low pH of the wash buffer (75 mM phosphoric acid) protonates the paper, causing the positively charged peptide substrate to bind tightly. Simultaneously, the highly negatively charged unreacted [ γ

    32 P]ATP is actively repelled and washed away[3]. A "no-enzyme" blank is run in parallel; if the background radioactivity exceeds 1% of the total input counts, the wash stringency is deemed insufficient, and the plate is invalidated.
  • Workflow:

    • Dilute the kinase and peptide substrate in assay buffer containing 0.01% Triton X-100 (Causality: Detergent prevents non-specific aggregation of the hydrophobic fragment, eliminating false-positive inhibition).

    • Add the compound in a 10-point dose-response curve (10 µM to 1 nM).

    • Initiate the reaction by adding the Km​ -adjusted [ γ

      32 P]ATP mixture. Incubate at 30°C for 30 minutes[8].
    • Quench the reaction with 3% phosphoric acid to instantly denature the enzyme.

    • Spot onto P81 paper, wash extensively, and quantify retained radioactivity via a phosphorimager or scintillation counter[7].

Conclusion

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide provides an exceptional starting point for targeted kinase inhibitor design. Unlike pan-kinase inhibitors like Staurosporine, this fragment inherently biases selectivity toward SRC/ABL1 family kinases due to the steric constraints of its pivalamide group. By leveraging Suzuki-Miyaura cross-coupling at the available vectors of the imidazopyridine core[1], researchers can rapidly elaborate this fragment into highly potent, nanomolar-range clinical candidates.

References

  • Eurofins Discovery. "KINOMEscan Technology". Eurofins Discovery Services. URL:[Link]

  • Hastie, J., et al. "Assay of protein kinases using radiolabeled ATP: a protocol". Nature Protocols, 1(2):968-71 (2006). URL: [Link]

  • Cichońska, A., et al. "Crowdsourced mapping extends the target space of kinase inhibitors". bioRxiv (2020). URL:[Link]

  • Gamo, A. M., et al. "Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors". ACS Medicinal Chemistry Letters (2018). URL:[Link]

Sources

Validation

Comparing the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives

As a Senior Application Scientist overseeing preclinical assay development and lead optimization, I frequently encounter the clinical limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs). While effec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical assay development and lead optimization, I frequently encounter the clinical limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs). While effective, conventional NSAIDs are plagued by COX-1-mediated gastrointestinal toxicity, and first-generation selective COX-2 inhibitors (coxibs) have demonstrated concerning cardiovascular risk profiles.

To circumvent these translational roadblocks, medicinal chemistry has pivoted toward the imidazo[1,2-a]pyridine scaffold —a privileged bicyclic 5-6 heterocyclic system. By strategically modifying this core, researchers have generated derivatives that not only exhibit profound COX-2 selectivity but also modulate broader cytokine networks (such as TNF-α and the NF-κB/STAT3 axis).

This guide provides an objective, data-driven comparison of novel imidazo[1,2-a]pyridine derivatives against standard-of-care alternatives, supported by validated experimental protocols to help you implement these findings in your own drug discovery pipelines.

Mechanistic Profiling: Beyond Simple COX-2 Inhibition

The therapeutic superiority of imidazo[1,2-a]pyridine derivatives stems from their multi-target engagement. Unlike traditional NSAIDs that simply block the arachidonic acid binding site, specific substitutions on the imidazo[1,2-a]pyridine ring dictate distinct mechanistic pathways:

  • Selective COX-2 Inhibition : Derivatives possessing a p-methylsulfonyl phenyl group at the C-2 position (e.g., Compound 5j and 6f) exhibit extreme COX-2 selectivity. Molecular docking confirms that the methylsulfonyl pharmacophore inserts deeply into the secondary pocket of the COX-2 active site, forming critical hydrogen bonds with Arg-513 and His-90—residues inaccessible in the COX-1 isoform .

  • TNF-α & p38 MAPK Modulation : Bioisosteric replacement strategies, such as the imidazo[1,2-a]pyridine-N-glycinyl-hydrazones (e.g., LASSBio-1749), shift the mechanism from direct enzymatic inhibition to the blockade of pro-inflammatory cytokine production, mirroring the efficacy of p38 MAPK inhibitors .

  • NF-κB/STAT3 Axis Regulation : Advanced derivatives like MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) act upstream, preventing the nuclear translocation of NF-κB and subsequent transcription of iNOS and COX-2 .

G cluster_pathways cluster_effectors Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Receptors Cell Surface Receptors (e.g., TLR4) Stimuli->Receptors NFKB NF-κB Pathway Activation Receptors->NFKB p38 p38 MAPK Phosphorylation Receptors->p38 STAT3 STAT3 Signaling Receptors->STAT3 COX2 COX-2 Enzyme (Prostaglandin Synthesis) NFKB->COX2 iNOS iNOS (Nitric Oxide) NFKB->iNOS TNFa TNF-α & Cytokines (Pro-inflammatory) p38->TNFa STAT3->COX2 Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->NFKB Pathway Modulation (MIA Derivative) Imidazo->COX2 Direct Enzymatic Inhibition (Compounds 5j, 6f) Imidazo->TNFa Production Blockade (LASSBio-1749)

Multi-target mechanistic pathways of imidazo[1,2-a]pyridine derivatives in inflammation.

Comparative Efficacy Data

To objectively evaluate these compounds, we must benchmark their in vitro potency and in vivo efficacy against established clinical standards. The following table synthesizes the quantitative performance of leading imidazo[1,2-a]pyridine derivatives.

Compound / DerivativePrimary Target / MechanismIn Vitro Potency (IC₅₀)In Vivo Efficacy (Model)Reference Drug Comparison
Compound 5j COX-2 Inhibition0.05 µM (SI = 897.1)ED₅₀ = 12.38 mg/kg (Analgesia)> Celecoxib (IC₅₀ 0.06 µM)
Compound 6f COX-2 Inhibition0.07 µM (SI = 217)Potent platelet aggregation inhibitor≈ SC-558 (Binding profile)
LASSBio-1749 TNF-α ProductionHighly PotentSignificant reduction in air pouch model≈ SB-203580 (p38 MAPK)
LASSBio-1145 PGHS-2 (COX-2)2.8 µMED₅₀ = 3.4 mg/kg (Paw Edema)> Celecoxib (In vivo efficacy)
MIA STAT3/NF-κB/iNOSModulatoryDiminished nitrite production (LPS)Synergistic w/ Curcumin

Data Insight: Compound 5j outperforms the clinical standard Celecoxib in both absolute IC₅₀ and its remarkable Selectivity Index (SI), drastically reducing the theoretical risk of COX-1-mediated gastric ulceration.

Validated Experimental Methodologies

Trustworthy data requires rigorous, self-validating assay designs. Below are the definitive protocols used to establish the efficacy metrics presented above. I have detailed the causality behind each critical step to ensure reproducibility in your laboratory.

Protocol 1: In Vitro COX-2 Fluorometric Inhibition Assay

This assay utilizes the peroxidase activity of cyclooxygenase to catalyze the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin.

  • Step 1: Reagent Preparation & Enzyme Hydration

    • Action: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA immediately prior to use.

    • Causality: COX enzymes are membrane-bound and highly sensitive to freeze-thaw degradation. Fresh hydration preserves the heme-dependent peroxidase activity essential for the fluorometric readout.

  • Step 2: Inhibitor Pre-incubation

    • Action: Incubate the enzyme with varying concentrations of the imidazo[1,2-a]pyridine derivative (0.01 µM to 10 µM) for 15 minutes at 37°C.

    • Causality: Imidazo[1,2-a]pyridines often exhibit time-dependent, slow-binding kinetics. Pre-incubation allows the compound to achieve thermodynamic equilibrium within the secondary active site pocket before the substrate is introduced.

  • Step 3: Substrate Addition

    • Action: Add arachidonic acid and ADHP to initiate the reaction. Read fluorescence after 5 minutes (Excitation: 530 nm / Emission: 590 nm).

  • Step 4: Self-Validation System

    • Action: Include a 100% Initial Activity (IA) control (vehicle only) and a Background control (heat-inactivated enzyme).

    • Validation Metric: Calculate the Z'-factor. The assay is only considered valid for compound screening if the Z'-factor exceeds 0.5, confirming robust signal-to-noise separation.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This model is the gold standard for evaluating acute anti-inflammatory activity, specifically targeting the prostaglandin-driven phase of inflammation.

  • Step 1: Baseline Normalization

    • Action: Measure the baseline right hind paw volume of all Wistar rats using a calibrated plethysmometer before any intervention.

    • Causality: Normalizing to baseline paw volume accounts for physiological variations among subjects, ensuring the calculated percentage of edema inhibition is precise and artifact-free.

  • Step 2: Dosing & Pharmacokinetics

    • Action: Administer the test derivative (e.g., 10 mg/kg), reference drug (Celecoxib, 10 mg/kg), or vehicle via oral gavage 1 hour prior to induction.

    • Causality: A 1-hour lead time aligns with the pharmacokinetic Tₘₐₓ of most imidazo[1,2-a]pyridine derivatives, ensuring the drug has distributed to peripheral tissues prior to the inflammatory insult.

  • Step 3: Biphasic Induction

    • Action: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan triggers a biphasic response. The early phase (0-2h) is driven by histamine and serotonin. We strictly target measurements at the 3-6 hour window, which is exclusively mediated by COX-2 and prostaglandin E2 (PGE2) release.

  • Step 4: Self-Validation & Efficacy Scoring

    • Action: Measure paw volumes at 1, 3, 4, and 6 hours post-injection. The inclusion of the Celecoxib reference arm validates the model's sensitivity to COX-2 specific inhibition.

Workflow Acclimation 1. Preparation Fasting & Acclimation Dosing 2. Dosing Oral Admin (Drug/Control) Acclimation->Dosing 12h Induction 3. Induction Subplantar Carrageenan Dosing->Induction 1h Measurement 4. Measurement Plethysmometry (1-6h) Induction->Measurement Time-course Analysis 5. Validation Edema Inhibition % Measurement->Analysis Data

Standardized in vivo workflow for evaluating carrageenan-induced paw edema.

Conclusion

From a translational perspective, imidazo[1,2-a]pyridine derivatives represent a massive leap forward in anti-inflammatory drug design. By combining sub-micromolar COX-2 potency (as seen with Compounds 5j and 6f) with the ability to modulate upstream cytokine pathways (LASSBio-1749 and MIA), this scaffold overcomes the efficacy-to-toxicity limitations of traditional NSAIDs. For drug development professionals, prioritizing the methylsulfonyl-substituted imidazo[1,2-a]pyridine pharmacophore offers the highest probability of clinical success in managing chronic inflammatory and hyperalgesic conditions.

References

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors Source: PubMed (National Institutes of Health) / Bentham Science URL:[Link]

  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes Source: PubMed (National Institutes of Health) URL:[Link]

  • Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies Source: PLOS One URL:[Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines Source: PubMed Central (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide proper disposal procedures

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide is a specialized research chemical containing a nitrogen-rich fused heterocyclic core (imidazopyridine) and a bulky pivalamide group. Widely utilized in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide is a specialized research chemical containing a nitrogen-rich fused heterocyclic core (imidazopyridine) and a bulky pivalamide group. Widely utilized in medicinal chemistry for its antimicrobial and pharmacological properties[1], this compound requires rigorous handling and disposal protocols.

Because nitrogen-containing heterocycles can pose distinct environmental and toxicological risks, standardizing your laboratory’s disposal operational plan is critical for regulatory compliance, environmental stewardship, and personnel safety. This guide provides a self-validating, step-by-step operational workflow for the safe containment, accumulation, and final disposition of this compound.

Chemical Profiling & Hazard Characterization

Before initiating any disposal protocol, it is essential to understand the physicochemical nature of the waste. Imidazo[1,2-a]pyridine derivatives are generally classified as hazardous organic solids. They exhibit specific target organ toxicity (respiratory irritation) and can cause severe ocular and dermal irritation[2].

Table 1: Physicochemical & Hazard Profile Summary

ParameterSpecification / ClassificationCausality & Handling Implication
Chemical Class Heterocyclic Amide (Imidazopyridine derivative)Contains basic nitrogens; avoid mixing with strong acids to prevent exothermic salt formation.
Physical State Solid (Powder/Crystalline)Dust generation is a primary exposure route. Handle inside a ventilated fume hood[2].
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Mandates the use of nitrile gloves, safety goggles, and respiratory protection during cleanup[3].
EPA RCRA Status Unlisted Hazardous Waste (Characteristic Toxicity)Must be managed under "cradle-to-grave" RCRA regulations. Cannot be disposed of in standard municipal trash[4].
Incompatibilities Strong oxidizers, strong acids, strong basesSegregate waste streams to prevent generation of toxic gases or fire hazards.

Regulatory Framework & Compliance Mandates

As a research chemical, N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA) [4]. Furthermore, if utilized within a healthcare, clinical, or pharmaceutical reverse-distribution setting, it is subject to the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[5].

  • The Drain Disposal Ban: Under no circumstances should this compound, its solutions, or its contaminated washings be flushed down the sink. The EPA strictly prohibits the sewering of hazardous pharmaceutical and research wastes to prevent active pharmaceutical ingredients (APIs) from disrupting aquatic ecosystems[5].

  • Cradle-to-Grave Tracking: The burden of characterization lies on the waste generator. Every gram of this compound must be tracked from the point of generation to its final destruction at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

Operational Workflow: Step-by-Step Disposal Protocol

To ensure absolute trustworthiness and safety, follow this validated, four-phase operational plan.

Phase 1: Segregation & Primary Containment
  • Select the Receptacle: Use a wide-mouth, High-Density Polyethylene (HDPE) or amber glass container. Scientific Rationale: HDPE provides excellent chemical resistance to amides and prevents moisture ingress, which could degrade the compound into more volatile amines.

  • Isolate the Waste Stream: Do not co-mingle this compound with heavy metal wastes, strong oxidizers (e.g., peroxides, permanganates), or strong mineral acids.

  • Seal the Container: Ensure the container features a secure, screw-top lid with a PTFE liner to prevent the escape of fugitive dust.

Phase 2: RCRA-Compliant Labeling
  • Apply the Label: Immediately affix a label to the container reading "HAZARDOUS WASTE" [4].

  • Detail the Contents: Write the full chemical name: N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide. Do not use abbreviations or trade names.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the primary container inside a secondary containment bin (e.g., a chemically resistant polypropylene tray) capable of holding 110% of the primary container's volume.

  • Environmental Controls: Store the SAA in a cool, dry, well-ventilated area away from direct sunlight and heat sources to prevent thermal degradation.

Phase 4: Final Disposition (High-Temperature Incineration)
  • TSDF Transfer: Coordinate with a licensed hazardous waste vendor to transport the material.

  • Destruction Method: The mandatory disposal route is High-Temperature Incineration (>1000°C) .

    • Scientific Rationale: Because the imidazopyridine core is rich in nitrogen, incomplete combustion can release highly toxic nitrogen oxide (NOx) gases. High-temperature incineration at a permitted TSDF ensures complete thermal oxidation, while the facility's exhaust scrubbers neutralize any resulting NOx emissions.

G Start Waste Generation: N-{Imidazo[1,2-a]pyridin-5-yl}- 2,2-dimethylpropanamide Segregation Phase 1: Segregation Isolate from oxidizers & strong acids Start->Segregation Containment Phase 2: Containment Seal in HDPE/Glass container Segregation->Containment Labeling Phase 3: RCRA Labeling Mark 'Hazardous Waste' + Date Containment->Labeling SAA Phase 4: SAA Storage Store in Secondary Containment Labeling->SAA TSDF Phase 5: TSDF Transfer Transport via licensed vendor SAA->TSDF Incineration Final Disposition High-Temperature Incineration (>1000°C) TSDF->Incineration

Figure 1: Cradle-to-Grave Disposal Workflow for Imidazopyridine Research Chemicals.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation of hazardous dust and environmental contamination[2].

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Instruct unprotected personnel to vacate the immediate area. Determine if the spill is minor (< 50g) or major (> 50g).

  • Don PPE: Equip yourself with a fit-tested N95 or P100 particulate respirator, chemical splash goggles, a lab coat, and double nitrile gloves.

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Collection: Using a non-sparking, anti-static brush and dustpan, gently sweep the powder and absorbent mixture. Avoid vigorous sweeping, which aerosolizes the fine powder.

  • Decontamination: Wipe down the spill surface with a solution of 70% Ethanol/Water.

    • Scientific Rationale: Do not use bleach (sodium hypochlorite) for decontamination. The amide and heterocyclic nitrogen groups can react with bleach to form volatile, highly toxic chloramine gases. Alcohols safely dissolve residual organic traces without hazardous side reactions.

  • Waste Integration: Place all collected powder, absorbent, and contaminated PPE into a hazardous waste bag, seal it, and integrate it into the Phase 2 labeling workflow.

SpillResponse Spill Accidental Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50g) Manageable by Lab Staff Assess->Minor Major Major Spill (> 50g) Requires HazMat Team Assess->Major PPE Don PPE (Nitrile gloves, goggles, lab coat, N95) Minor->PPE Evacuate Evacuate Area & Call EHS/HazMat Major->Evacuate Contain Contain with inert absorbent (e.g., vermiculite/sand) PPE->Contain Collect Sweep into sealed container Label as Hazardous Waste Contain->Collect Decon Decontaminate surface with 70% Ethanol/Water Collect->Decon

Figure 2: Emergency Spill Response and Decontamination Logic Tree.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde (EU)." Fisher Scientific Europe,[Link][3]

  • Lab Manager. "How to Determine and Manage Hazardous Chemical Waste in Your Lab." Lab Manager Magazine,[Link][4]

  • US Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." EPA.gov,[Link][5]

Sources

Handling

Personal protective equipment for handling N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Handling specialized pharmaceutical intermediates such as N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) requires a rigorous, self-validating safety culture that goes beyond simply reading a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates such as N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide (CAS: 1242268-22-9) requires a rigorous, self-validating safety culture that goes beyond simply reading a Safety Data Sheet (SDS). As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the operational causality behind each safety measure.

This compound features a lipophilic imidazo[1,2-a]pyridine core coupled with a sterically hindered pivalamide group. While highly valuable in medicinal chemistry for its unique pharmacophore, its physiochemical properties present specific dermal and respiratory hazards [1].

Physiochemical Hazard Profile & Causality

To handle this compound safely, we must first understand the causality of its risks. The lipophilic nature of the imidazo[1,2-a]pyridine moiety increases the potential for dermal absorption, while the fine powder morphology of the pivalamide derivative presents a significant inhalation hazard (STOT SE 3)[2].

Table 1: Quantitative Hazard Data & Control Parameters

ParameterValue / ClassificationOperational Implication (Causality)
CAS Number 1242268-22-9Unique identifier required for strict inventory and waste tracking.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict barrier protection and local exhaust ventilation to prevent mucosal irritation.
Physical State Solid (Powder)High risk of aerosolization via static charge; requires anti-static handling tools.
Vapor Pressure Negligible at 25°CInhalation risk is driven entirely by particulate dust, not vapor phase.
LogP (Estimated) 1.5 - 2.5Moderate lipophilicity; can penetrate compromised skin barriers, necessitating double-gloving.

Personal Protective Equipment (PPE) Matrix

A self-validating protocol ensures that the failure of one safety measure is immediately mitigated by a secondary barrier. The following PPE matrix is designed with intentional redundancy [3].

Table 2: PPE Specifications & Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses lack orbital seals. Goggles prevent ocular exposure to airborne particulates (H319).
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile resists lipophilic organic powders. Double gloving creates a self-validating system: if the outer glove is contaminated, it can be doffed without exposing bare skin.
Body Protection Flame-resistant (FR) or standard Tyvek lab coat.Prevents the accumulation of microscopic dust on personal clothing, eliminating secondary exposure routes.
Respiratory N95/FFP2 or half-mask particulate respirator.Filters >95% of airborne particles. Note: This is a secondary control; primary handling must occur inside a fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the transfer and dissolution of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide are conducted without releasing particulates into the laboratory environment.

Step 1: Preparation & Engineering Controls

  • Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Causality: This velocity is the optimal range to capture aerosolized powders without creating turbulent eddies that could blow the powder out of the sash.

  • Action: Lay down a disposable, static-dissipative weighing mat.

Step 2: Donning PPE (Self-Validating Step)

  • Action: Inspect gloves for pinhole leaks by trapping air in the fingers. Don the inner pair, followed by the lab coat, then pull the outer pair of gloves over the coat cuffs. Don safety goggles.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use a grounded balance and an anti-static (e.g., PTFE-coated or ceramic) spatula. Weigh the required mass directly into a tared, sealable vial.

  • Causality: Powders with amide functional groups hold static charges. Approaching them with a standard metal spatula can cause sudden electrostatic repulsion (aerosolization).

  • Action: Cap the vial before removing it from the fume hood.

Step 4: Workspace Decontamination

  • Action: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., 70% isopropanol), followed by a secondary wipe with deionized water.

G Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing & Transfer: Use Anti-Static Spatula Start->Weighing Face Velocity >80 fpm Spill Spill Detected? Weighing->Spill Dissolution Dissolution: Add Solvent (e.g., DMSO) Waste Waste Disposal: Segregate by Solvent Type Dissolution->Waste Reaction Complete Spill->Dissolution No Decon Spill Response: Absorb & Decontaminate Spill->Decon Yes Decon->Waste End Post-Operation: Doffing & Hand Washing Waste->End

Fig 1: Operational workflow and spill response logic for imidazo[1,2-a]pyridine derivatives.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required. This protocol is self-validating through visual and chemical inspection [2].

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating height to maximize draft velocity.

  • Suppress Dust (Critical Causality): Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the powder. Instead, cover the spilled powder with absorbent pads lightly dampened with water or 70% ethanol to suppress dust formation.

  • Collect: Use a non-sparking scoop to collect the dampened material and place it into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Scrub the spill area with a detergent solution to break down the compound, followed by an alcohol wipe to remove any residual lipophilic traces.

  • Validate: Visually inspect the area under a secondary light source (e.g., a flashlight held at a low angle) to ensure no powder residue remains.

Waste Disposal Plan

Imidazo[1,2-a]pyridine derivatives must never be discharged into the municipal sewer system due to potential aquatic toxicity and environmental persistence [3].

  • Solid Waste: Contaminated outer gloves, weighing paper, and empty vials must be placed in a solid hazardous waste bin explicitly labeled "Toxic Organic Solids - Imidazo[1,2-a]pyridine derivatives".

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) for assays, dispose of it in the "Non-Halogenated Organic Waste" carboy. If halogenated solvents (e.g., Dichloromethane) were used during synthesis or extraction, route the waste to the "Halogenated Organic Waste" container.

  • Final Destruction: Final destruction must be performed via high-temperature controlled incineration with flue gas scrubbing by a licensed hazardous waste contractor.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
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